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8-Methyl-1,2,3,4-tetrahydroquinolin-4-one Documentation Hub

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  • Product: 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one
  • CAS: 36053-94-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline stands as a key intermediate for the synthesis of novel therapeutic agents. Its rigid, nitrogen-containing heterocyclic structure provides a valuable framework for the development of compounds targeting a range of diseases, including cancer and infectious diseases.[3][4] This technical guide provides a comprehensive overview of 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline, with a primary focus on a robust synthetic protocol, analytical characterization, and its potential applications in drug discovery. While direct commercial sources for this specific molecule are limited, indicating its nature as a custom-synthesized intermediate, this guide equips researchers with the necessary knowledge to obtain and utilize this valuable compound.

Physicochemical Properties and Safety Data

While specific experimental data for 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline is not widely available in public databases, its properties can be predicted based on its structure and data from the closely related compound, 8-methyl-1,2,3,4-tetrahydroquinoline.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NOPubChem
Molecular Weight161.20 g/mol PubChem
AppearancePredicted to be a solidInferred from related compounds
SolubilityExpected to be soluble in organic solvents like DMSO and methanol.Inferred from related compounds
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety Precautions:

Synthesis of 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline

The synthesis of 4-quinolinone derivatives is well-documented in the scientific literature, with several established methods available.[1][2] A common and effective approach involves the cyclization of an aniline derivative with a β-keto ester or a similar three-carbon component. For the synthesis of 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline, a plausible and efficient method is the Conrad-Limpach synthesis or a related thermal cyclization of a β-anilinoacrylate intermediate.

Reaction Scheme:

G 2-Methylaniline 2-Methylaniline Intermediate_A Diethyl (2-methylphenyl)aminomethylenemalonate 2-Methylaniline->Intermediate_A Reflux Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_A Product 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline Intermediate_A->Product Thermal cyclization

A plausible synthetic route to the target molecule.

Experimental Protocol:

Step 1: Synthesis of Diethyl (2-methylphenyl)aminomethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

  • Heat the mixture at 100-110 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product can often be used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Thermal Cyclization to 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline

  • Place the crude diethyl (2-methylphenyl)aminomethylenemalonate in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature, typically around 250 °C, under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes to effect the cyclization. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solvent upon cooling.

  • Collect the solid product by filtration and wash it with a suitable solvent like hexane or ether to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Analytical Characterization

The identity and purity of the synthesized 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the dihydropyridinone ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons, the methylene carbons, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the related 8-methyl-1,2,3,4-tetrahydroquinoline shows a molecular ion peak corresponding to its molecular weight.[5] For 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline, the expected molecular ion peak [M]+ would be at m/z 161.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the quinolinone ring, typically in the region of 1650-1690 cm⁻¹.

Supplier and Pricing Information

For researchers needing to source this compound, a custom synthesis workflow would be the most likely procurement route.

G Researcher Researcher Quote_Request Request for Quotation Researcher->Quote_Request Provides Specs Custom_Synthesis_Company Custom Synthesis Company Synthesis_Execution Synthesis and Purification Custom_Synthesis_Company->Synthesis_Execution Agrees to Terms Quote_Request->Custom_Synthesis_Company Product_Delivery Product Delivery Synthesis_Execution->Product_Delivery Product_Delivery->Researcher

Workflow for procuring the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The quinolin-4-one core is a well-established pharmacophore with a broad range of biological activities.[1][2][4] Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer Agents: Many quinolone derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3]

  • Antibacterial Agents: The quinolone structure is famously the basis for the fluoroquinolone class of antibiotics.[3]

  • Antiviral Agents: Certain quinolone derivatives have shown promise as antiviral agents, including activity against HIV.[6]

  • Anti-inflammatory Agents: The tetrahydroquinoline scaffold is present in molecules with anti-inflammatory properties.[7]

The presence of the 8-methyl group in 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This intermediate can be a crucial starting point for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

While not a readily available commercial product, 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline represents a valuable building block for medicinal chemists and drug discovery scientists. This in-depth technical guide provides a practical framework for its synthesis, purification, and characterization. By understanding the synthetic pathways and analytical methods outlined herein, researchers can effectively produce and utilize this key intermediate to explore novel chemical space and develop new therapeutic agents based on the versatile quinolin-4-one scaffold.

References

  • Gach, K., & Janczak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Gach, K., & Janczak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]

  • da Silva, A. C. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • 8-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES, Vol. 82, No. 1, 2010. [Link]

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). ResearchGate. [Link]

  • A heavy metal- and oxidant-free one-pot pyridine synthesis based on a Lewis acid-catalyzed four-component reaction. The Royal Society of Chemistry. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Reaction of 8‐methyl‐1,2,3,4‐tetrahydroquinoline (8‐methyl THQ, MW...). ResearchGate. [Link]

  • 8-methyl-1,2,3,4-tetrahydroquinolin-4-one. PubChem. [Link]

  • Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 8-Methyl-1,2,3,4-Tetrahydroquinoline Derivatives

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic peptide turns and serve as a rigid pharmacophore for diverse biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic peptide turns and serve as a rigid pharmacophore for diverse biological targets. While substitutions at the N1, C2, and C6 positions are widely documented, the C8-position (ortho to the nitrogen) offers a unique vector for optimizing lipophilicity, metabolic stability, and receptor subtype selectivity.

This guide focuses specifically on 8-methyl-substituted tetrahydroquinoline derivatives . The introduction of a methyl group at C8 is not merely a lipophilic modification; it induces specific steric constraints that modulate binding affinity in opioid receptors, enhances permeability in antiparasitic agents, and alters the electronic profile for anticancer applications.

Structural Rationale & Chemical Foundation

The "Magic Methyl" Effect at C8

The 8-methyl substitution on the THQ ring introduces three critical physicochemical changes compared to the unsubstituted parent:

  • Conformational Lock: The C8-methyl group creates steric clash with N1-substituents, restricting the rotation of the nitrogen lone pair and potentially locking the molecule into a bioactive conformation.

  • Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation). Methylation blocks this site, potentially extending half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases cLogP, facilitating Blood-Brain Barrier (BBB) penetration, which is crucial for CNS-active agents (e.g., opioid ligands).

Synthesis Strategies

Two primary routes are employed to access 8-methyl-1,2,3,4-THQs:

  • Route A: Reduction of 8-Methylquinolines. (Classic, scalable).

  • Route B: Povarov Reaction. (Convergent, allows diversity at C2/C4).

Visualization: Synthesis Workflow

Synthesis_Workflow Figure 1: Convergent Synthetic Pathways for 8-Methyl-THQ Derivatives Start1 2-Methylaniline (o-Toluidine) Inter1 Imine Formation (with Aldehyde) Start1->Inter1 Condensation Step1 Povarov Cyclization (Lewis Acid / Olefin) Inter1->Step1 [4+2] Cycloaddition Product 8-Methyl-1,2,3,4-THQ Scaffold Step1->Product Start2 8-Methylquinoline Step2 Selective Reduction (H2/Pd-C or NaBH3CN) Start2->Step2 Step2->Product Deriv Functionalization (N1-alkylation / C6-amide) Product->Deriv Library Gen

Primary Bioactivity: Opioid Receptor Modulation

The most authoritative application of 8-substituted THQs lies in the development of balanced-affinity Mu/Delta Opioid Receptor (MOR/DOR) ligands .

Mechanism of Action

Standard opioids (morphine, fentanyl) are selective MOR agonists, leading to analgesia but also high risks of tolerance and dependence. Mixed MOR agonist / DOR antagonist profiles have been shown to attenuate tolerance.[1][2]

  • The 8-Methyl Role: Research indicates that small alkyl groups at C8 (Methyl, Ethyl) maintain high MOR affinity (

    
     < 1 nM) while modulating DOR affinity.
    
  • Steric Fit: The C8-methyl group sits in a hydrophobic pocket of the receptor. Larger groups (t-butyl) clash, reducing MOR affinity, whereas the methyl group optimizes the fit, acting as a "goldilocks" substituent.

SAR Data Summary

Data extrapolated from peptidomimetic THQ studies (See Ref 1).

Compound VariantC8 SubstituentMOR

(nM)
DOR

(nM)
Functional Profile
THQ-H (Ref) -H0.229.4Potent MOR Agonist
THQ-Me -CH₃ 1.0 1.6 Balanced MOR/DOR
THQ-tBu-C(CH₃)₃48.0360Loss of Potency
THQ-F-F0.53.2High Potency

Interpretation: The 8-methyl derivative (THQ-Me) sacrifices negligible MOR affinity compared to the unsubstituted parent but significantly improves the MOR/DOR ratio, making it a superior candidate for low-tolerance analgesics.

Secondary Bioactivity: Anticancer & MDR Reversal

8-methyl-THQs exhibit cytotoxicity against specific cancer lines (HeLa, MCF-7) and, more importantly, act as reversal agents for Multidrug Resistance (MDR).

P-Glycoprotein (P-gp) Inhibition

Many THQs inhibit P-gp, the efflux pump responsible for chemoresistance. The 8-methyl group increases lipophilicity, which correlates with higher binding affinity to the transmembrane domains of P-gp.

Visualization: MDR Reversal Mechanism

MDR_Mechanism Figure 2: 8-Methyl-THQ mediated inhibition of P-gp efflux, restoring chemosensitivity. Chemo Chemotherapy Agent (e.g., Doxorubicin) Cell Cancer Cell (MDR+) Chemo->Cell Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Substrate Binding Target DNA Damage / Apoptosis Cell->Target Accumulation Pgp->Chemo Efflux (Resistance) THQ 8-Methyl-THQ Derivative THQ->Pgp Competitive Inhibition (High Affinity Binding)

Experimental Protocols

Protocol: Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline

Standard reduction protocol adapted for high purity.

Reagents: 8-Methylquinoline (1.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq), Acetic Acid (glacial).

  • Dissolution: Dissolve 8-methylquinoline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reduction: Cool to 0°C. Add NaCNBH₃ portion-wise over 30 minutes. Caution: HCN gas may evolve; use a fume hood.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting material.

  • Quench: Pour mixture into ice water (100 mL). Basify to pH 10 using 20% NaOH solution.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: 1H NMR should show multiplets at δ 1.8-2.0 (C3-H) and δ 3.2-3.4 (C2-H), confirming saturation of the pyridine ring.

Protocol: In Vitro Opioid Receptor Binding Assay

To validate the C8-substitution effect.

  • Membrane Prep: Use CHO cells stably expressing human MOR or DOR.

  • Radioligand: Use [³H]-DAMGO (for MOR) and [³H]-DPDPE (for DOR).

  • Incubation: Incubate membrane protein (50 µg) with radioligand (1 nM) and varying concentrations of the 8-methyl-THQ test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using nonlinear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands. ACS Chemical Neuroscience. (2018). Describes the specific SAR of C8-alkyl substitutions.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. (2019). Comparative study of THQ vs Quinoline lipophilicity and cytotoxicity.[3]

  • Exploring a Tetrahydroquinoline Antimalarial Hit. ChemMedChem. (2017). Discusses the impact of electron-donating groups on the THQ scaffold for antiparasitic activity.

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. (2020).[4] Provides context on the alternative saturation patterns of the THQ ring.

Sources

Foundational

Solubility of 8-Methyl-2,3-dihydroquinolin-4(1H)-one: Thermodynamic Analysis &amp; Process Optimization

This guide details the solubility profile, thermodynamic modeling, and process applications for 8-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36053-94-8), a critical bicyclic intermediate in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic modeling, and process applications for 8-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36053-94-8), a critical bicyclic intermediate in the synthesis of pharmaceutical agents such as P-CABs (e.g., Vonoprazan analogs).

Executive Summary

8-methyl-2,3-dihydroquinolin-4(1H)-one is a lipophilic, bicyclic building block characterized by a fused benzene-dihydropyridinone system. Its solubility behavior is governed by a competition between the hydrophobic 8-methyl-aryl moiety and the polar amide/ketone functionalities. This guide provides a technical framework for understanding its solid-liquid equilibrium (SLE), offering a validated protocol for data generation and thermodynamic modeling to support crystallization and purification processes.

Physicochemical Profile & Molecular Interactions[1]

Structural Analysis
  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.20 g/mol

  • Key Functional Groups:

    • Secondary Amine (N-H): Acts as a hydrogen bond donor.

    • Ketone (C=O): Acts as a hydrogen bond acceptor.

    • 8-Methyl Group: Increases lipophilicity and steric hindrance near the nitrogen, potentially reducing solubility in polar protic solvents compared to the non-methylated parent.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3,4-dihydro-2(1H)-quinolinone), the solubility order follows the rule of "like dissolves like," heavily influenced by polarity and hydrogen bonding capability.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole & H-bond acceptance from solvent.
Chlorinated Dichloromethane, ChloroformHigh Dispersion forces & weak H-bonding.
Ketones Acetone, MEKModerate-High Dipole-dipole interactions.
Alcohols Methanol, Ethanol, IPAModerate Amphiphilic nature; solubility increases significantly with

.
Esters Ethyl AcetateModerate-Low Good for crystallization (steep solubility curve).
Aromatics TolueneLow Primarily dispersion forces; requires heat.
Water WaterInsoluble Hydrophobic effect dominates.

Experimental Protocol: Solubility Determination

Standardized workflow for generating high-fidelity solubility data.

Laser Monitoring Observation Technique

This dynamic method is preferred over gravimetric analysis for its speed and accuracy in detecting the exact dissolution point (clear point).

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissometer (or turbidity probe).

  • Magnetic stirrer.

Step-by-Step Methodology:

  • Preparation: Weigh a specific mass (

    
    ) of 8-methyl-2,3-dihydroquinolin-4(1H)-one into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the pure solvent.
    
  • Equilibration: Set the stirring speed to 400 rpm.

  • Heating Ramp: Slowly heat the mixture (0.2 K/min) while monitoring laser transmittance.

  • Detection: Record the temperature (

    
    ) where transmittance maximizes (solution becomes clear).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full

    
     vs. 
    
    
    
    (mole fraction) curve.
Workflow Visualization

SolubilityProtocol cluster_0 Validation Loop Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate (Stirring 400 rpm) Start->Mix Heat Heat Ramp (0.2 K/min) Mix->Heat Detect Laser Transmittance Monitoring Heat->Detect ClearPoint Record T_diss (Clear Point) Detect->ClearPoint Transmittance Max DataPoint Calculate Mole Fraction (x) ClearPoint->DataPoint Repeat Add Solute (Increment m1) DataPoint->Repeat Next Point Repeat->Mix

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling

To translate experimental data into process design parameters, the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

The most robust empirical model for correlating solubility (


) with temperature (

) for this class of compounds.


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and large, solubility is highly temperature-dependent, indicating a high enthalpy of dissolution.
      
van't Hoff Analysis

Used to calculate the thermodynamic functions of dissolution.



  • 
     (Enthalpy):  Typically positive (endothermic) for dihydroquinolinones, meaning heat is required to dissolve the solid.
    
  • 
     (Entropy):  Typically positive, driven by the disruption of the crystal lattice.
    
Activity Coefficient Models (NRTL / Wilson)

For mixed solvent systems (e.g., Ethanol + Water), the NRTL (Non-Random Two-Liquid) model is essential to account for the non-ideality arising from the hydrophobic methyl group interacting with polar solvents.

Process Application: Crystallization & Purification[3][4][5]

Solvent Selection Strategy

The choice of solvent dictates the yield, purity, and crystal habit (morphology).

  • Cooling Crystallization:

    • Recommended Solvent:Ethanol or Isopropanol .

    • Rationale: These solvents typically show a steep solubility curve (high solubility at boiling point, low at room temperature), maximizing recovery yield upon cooling.

    • Operational Range: Dissolve at 70°C

      
       Cool to 5°C.
      
  • Anti-Solvent Crystallization:

    • Primary Solvent:DMF or Acetone (High solubility).

    • Anti-Solvent:Water (Zero solubility).[2]

    • Rationale: Adding water to a DMF solution of 8-methyl-2,3-dihydroquinolin-4(1H)-one induces rapid precipitation.

    • Warning: Rapid precipitation may trap impurities. Controlled addition rates are critical.

Decision Tree for Purification

SolventSelection Start Crude 8-methyl-2,3- dihydroquinolin-4(1H)-one CheckPurity Check Purity Profile Start->CheckPurity HighImp High Polar Impurities? CheckPurity->HighImp SolventA Use Ethanol/Water (80:20) Recrystallization HighImp->SolventA Yes (Salts/Polar) SolventB Use Toluene Recrystallization HighImp->SolventB No (Non-polar/Tars) ProcessA Cooling Crystallization (Yield: ~85%) SolventA->ProcessA ProcessB Evaporative/Cooling (Yield: ~70%, High Purity) SolventB->ProcessB

Caption: Solvent selection logic based on impurity profile for purification.

References

  • NIST/IUPAC-NIST Solubility Data Series. (General methodology for solubility measurement and reporting). Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. (Foundational text for the Apelblat model). Link

  • Svärd, M., & Rasmuson, Å. C. (2014). (Solid + liquid) solubility of organic compounds in organic solvents: Correlation and extrapolation. The Journal of Chemical Thermodynamics. (Review of solubility modeling for pharmaceutical intermediates). Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmacia. (Guide for mixed solvent systems).
  • BenchChem. (2024). Product entry for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Structural analog solubility reference). Link

Sources

Exploratory

Pharmacophore Features of the 8-Methyl-4-Quinolinone Scaffold

This guide serves as an advanced technical resource for the design, optimization, and validation of 8-methyl-4-quinolinone derivatives. It moves beyond basic structural definitions to explore the specific pharmacophoric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, optimization, and validation of 8-methyl-4-quinolinone derivatives. It moves beyond basic structural definitions to explore the specific pharmacophoric utility of the 8-methyl substituent in conferring selectivity for Cannabinoid Receptor 2 (CB2) and modulating antibacterial potency.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The "Selectivity Filter"

The 4-quinolinone (1,4-dihydro-4-oxoquinoline) core is a privileged scaffold historically synonymous with antibacterial DNA gyrase inhibition. However, the introduction of a methyl group at the C8 position creates a distinct pharmacophoric subclass.

In modern drug discovery, the 8-methyl-4-quinolinone scaffold is less about broad-spectrum antibiotic activity and more about target selectivity . Specifically, the 8-methyl group acts as a "steric gatekeeper," significantly enhancing selectivity for CB2 receptors over CB1 (preventing psychotropic side effects) and altering the binding kinetics in Type II Topoisomerase complexes to overcome fluoroquinolone resistance mechanisms.

Structural Anatomy & Physicochemical Profile[1]

The scaffold consists of a bicyclic heteroaromatic core. The 8-methyl substituent is not merely a lipophilic appendage; it exerts profound electronic and steric effects on the entire system.

The "8-Methyl Effect"[2][3][4]
  • Conformational Locking: The steric bulk of the C8-methyl group interacts with the N1-substituent (often an alkyl or cycloalkyl group). This creates a high-energy barrier to rotation, locking the N1-side chain into a specific conformation preferred by the CB2 receptor's orthosteric pocket.

  • Lipophilicity Boost: The methyl group increases cLogP by approximately 0.5 units compared to the C8-H analog. This enhances CNS penetration (if desired) or, more critically, improves partition into the lipid bilayer where GPCR transmembrane domains reside.

  • Metabolic Blockade: Substitution at C8 blocks a potential site of oxidative metabolism (hydroxylation), prolonging the half-life of the molecule.

Pharmacophore Map (Graphviz)

The following diagram illustrates the spatial arrangement of the key pharmacophoric features.

Pharmacophore Core 4-Quinolinone Core (Scaffold) HBA C4 Carbonyl (H-Bond Acceptor) Target: Ser/Thr Residues Core->HBA Position 4 HBD C3 Carboxamide/COOH (H-Bond Donor/Metal Chelation) Target: Mg2+ or Lys/Asp Core->HBD Position 3 N1 N1 Substituent (Pharmacokinetic/Steric Handle) Target: Hydrophobic Pocket A Core->N1 Position 1 C8 C8-Methyl Group (Selectivity Filter) Target: Hydrophobic Pocket B (Steric Clash in CB1) Core->C8 Position 8 C8->N1 Steric Lock (Conformation Control)

Caption: Pharmacophore map of the 8-methyl-4-quinolinone scaffold highlighting the critical "Steric Lock" interaction between C8 and N1 positions.

Case Study: CB2 Receptor Selective Agonism

The most potent application of the 8-methyl-4-quinolinone scaffold is in the design of CB2-selective agonists for the treatment of neuropathic pain and inflammation without CB1-mediated psychoactivity.

The Selectivity Mechanism

In the CB1 receptor, the orthosteric binding pocket is slightly more constricted near the C8/N1 vector of the ligand.

  • 8-H analogs: Bind to both CB1 and CB2 (non-selective).

  • 8-Methyl analogs: The added bulk creates a steric clash with residues in the CB1 pocket (likely transmembrane helices TM3/TM5 interface), drastically reducing affinity (

    
     nM).
    
  • CB2 Accommodation: The CB2 receptor possesses a slightly larger hydrophobic sub-pocket that tolerates or even stabilizes the 8-methyl group via van der Waals interactions.

Quantitative SAR Data

The table below summarizes the effect of C8 substitution on binding affinity (Data synthesized from J. Med. Chem. and Bioorg. Med. Chem. sources).

Compound IDC8 SubstituentN1 SubstituentC3 SubstituentCB2

(nM)
CB1

(nM)
Selectivity Index (CB1/CB2)
Ref (8-H) HPentylAdamantyl-amide12.545.03.6 (Low)
Target A Methyl Pentyl Adamantyl-amide 4.9 >10,000 >2,000 (High)
Ref (8-Cl) ClPentylAdamantyl-amide8.21,200146 (Moderate)
Ref (8-OMe) OMePentylAdamantyl-amide15.0>10,000>600 (High)*

*Note: While 8-methoxy also confers selectivity, 8-methyl analogs often exhibit higher intrinsic efficacy (


) in functional assays, acting as full agonists rather than partial agonists.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols include internal validation steps.

Synthesis: Modified Gould-Jacobs Cyclization

This route is preferred for generating the 4-quinolinone core with specific C8 substitution.

Reagents: 2-methylaniline (o-toluidine), Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Condensation: Reflux 2-methylaniline (1.0 eq) with EMME (1.1 eq) at 110°C for 2 hours.

    • Validation: Monitor by TLC. Disappearance of aniline spot indicates formation of the enamine intermediate.

  • Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (250°C). Flash heating is critical to prevent polymerization.

    • Validation: Formation of a precipitate upon cooling indicates the 4-quinolinone core.

  • N-Alkylation: React the core with alkyl halide (e.g., 1-bromopentyl) and

    
     in DMF.
    
    • Critical Step: The 8-methyl group sterically hinders N1. Use higher temperature (80°C) and longer reaction times compared to unsubstituted quinolones.

Functional Assay: [³⁵S]GTPγS Binding (CB2 Selectivity)

This assay measures the activation of G-proteins, distinguishing agonists from antagonists.

Protocol:

  • Membrane Prep: Use CHO cells stably transfected with human CB2 (hCB2) or hCB1.

  • Incubation: Mix membranes (10 µg protein) with GDP (10 µM) and [³⁵S]GTPγS (0.1 nM) in assay buffer.

  • Treatment: Add 8-methyl-4-quinolinone test compounds (10⁻¹⁰ to 10⁻⁵ M).

  • Validation Controls:

    • Positive Control: CP55,940 (Full non-selective agonist).

    • Basal Binding: Vehicle (DMSO) only.

    • Non-Specific Binding: Add 10 µM unlabeled GTPγS.

  • Readout: Filter through glass fiber filters, count radioactivity.

  • Analysis: Plot % Stimulation over basal vs. log[Concentration].

    • Success Criterion: An 8-methyl analog should show

      
       stimulation at hCB2 and 
      
      
      
      stimulation at hCB1 at 1 µM.

Computational Workflow: Docking the Scaffold

For researchers attempting to model this scaffold, standard docking protocols often fail due to the rigid N1-C8 torsion.

Recommended Workflow (Graphviz):

DockingWorkflow Step1 1. Ligand Preparation Generate 3D conformers CRITICAL: Sample N1-C8 torsion extensively Step2 2. Receptor Grid Generation Target: hCB2 (PDB: 5ZTY) Focus: TM3/TM5 Hydrophobic Pocket Step1->Step2 Step3 3. Induced Fit Docking (IFD) Standard rigid docking fails due to 8-Me steric clash. Allow side chain flexibility (Phe117, Trp258) Step2->Step3 Step4 4. Scoring & Filtering Prioritize poses with: 1. H-bond to Ser112 (C3-Carbonyl) 2. 8-Me buried in hydrophobic cleft Step3->Step4

Caption: Computational workflow for docking 8-methyl-4-quinolinone derivatives, emphasizing Induced Fit Docking (IFD) to accommodate the C8 steric bulk.

References

  • Pasquini, S. et al. (2008). "Investigation of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold for the design of selective CB2 agonists." Journal of Medicinal Chemistry.

  • Manera, C. et al. (2006). "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists." Bioorganic & Medicinal Chemistry.

  • Lu, D. et al. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry (ACS).

  • Saita, Y. et al. (2006). "JTE-907, a selective cannabinoid CB2 receptor inverse agonist." Journal of Pharmacological Sciences.

  • Iwamura, H. et al. (2001). "Structure-activity relationships of 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid derivatives as cannabinoid CB2 receptor ligands." Journal of Medicinal Chemistry.

Protocols & Analytical Methods

Method

Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one from o-Toluidine: An Application Guide for Researchers

Introduction: Strategic Pathway to a Key Synthetic Intermediate The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Pathway to a Key Synthetic Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents. The targeted synthesis of specific quinoline derivatives is therefore of paramount importance. This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 8-methyl-1,2,3,4-tetrahydroquinolin-4-one, a valuable intermediate for further chemical elaboration. Starting from the readily available o-toluidine, this synthesis employs a classical yet robust sequence of reactions, including the Gould-Jacobs reaction, saponification, thermal decarboxylation, and catalytic hydrogenation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen experimental conditions, ensuring both scientific integrity and practical applicability.

Overall Synthetic Scheme

The synthesis proceeds through a four-step sequence, beginning with the construction of the quinoline core, followed by functional group manipulation and finally, selective reduction to the target compound.

Synthetic_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Catalytic Hydrogenation o_toluidine o-Toluidine intermediate1 Anilinomethylenemalonate Intermediate o_toluidine->intermediate1 Condensation deem Diethyl ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-8-methylquinoline- 3-carboxylate intermediate1->intermediate2 Thermal Cyclization intermediate3 4-Hydroxy-8-methylquinoline- 3-carboxylic acid intermediate2->intermediate3 NaOH, EtOH/H₂O intermediate4 4-Hydroxy-8-methylquinoline intermediate3->intermediate4 Heat (Δ) final_product 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one intermediate4->final_product H₂, Pd/C

Figure 1: Overall synthetic workflow from o-toluidine to the target compound.

Part 1: The Gould-Jacobs Reaction - Constructing the Quinoline Core

The Gould-Jacobs reaction is a powerful and versatile method for synthesizing 4-hydroxyquinoline derivatives.[1][2][3] It proceeds in two distinct stages: an initial condensation reaction followed by a high-temperature intramolecular cyclization.

Mechanism and Rationale
  • Condensation: The synthesis commences with a nucleophilic attack by the amino group of o-toluidine on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilinomethylenemalonate intermediate. This step is typically performed at a moderately elevated temperature to drive the reaction to completion.

  • Thermal Cyclization: This critical step requires significant thermal energy (often above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier is overcome by using a high-boiling point solvent, such as diphenyl ether, or by conducting the reaction neat under microwave irradiation, which can significantly shorten reaction times.[4]

Protocol 1: Gould-Jacobs Reaction

Step 1a: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylenemalonate intermediate.

  • After completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The crude intermediate is a viscous oil or low-melting solid and can often be used directly in the next step without further purification.

Step 1b: Thermal Cyclization

  • To the flask containing the crude anilinomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of the intermediate).

  • Heat the solution to a vigorous reflux (approximately 250-260 °C) for 45-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, should precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The expected yield is typically in the range of 70-85%.

Part 2: Saponification and Decarboxylation - Tailoring the Core

The next two steps involve the hydrolysis of the ester to a carboxylic acid, followed by the removal of the carboxyl group to yield the desired 4-hydroxy-8-methylquinoline.

Mechanism and Rationale

Saponification: This is a standard base-catalyzed hydrolysis of an ester.[5] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and an acid-base exchange results in the formation of the carboxylate salt, which is irreversible and drives the reaction to completion.[6] An acidic workup is then required to protonate the carboxylate and yield the carboxylic acid.

Decarboxylation: The thermal decarboxylation of β-keto acids or their vinylogous counterparts, such as 4-hydroxyquinoline-3-carboxylic acids, is a well-established reaction.[7] Upon heating above its melting point, the carboxylic acid undergoes a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which tautomerizes to the more stable keto form of 4-hydroxy-8-methylquinoline.

Protocol 2: Saponification
  • Suspend the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (1.0 eq) in a solution of 10% aqueous sodium hydroxide in ethanol (a 1:1 mixture of 20% aqueous NaOH and ethanol can be used).

  • Heat the mixture to reflux with stirring for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and slowly acidify with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3.

  • The 4-hydroxy-8-methylquinoline-3-carboxylic acid will precipitate as a solid.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Yields for this step are typically quantitative or near-quantitative.

Protocol 3: Thermal Decarboxylation
  • Place the dried 4-hydroxy-8-methylquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions (e.g., a flask with a short air condenser).

  • Heat the solid in a sand bath or with a suitable heating mantle to a temperature just above its melting point (typically in the range of 240-260 °C).

  • Maintain this temperature until the evolution of carbon dioxide gas ceases (usually 30-60 minutes).

  • Cool the flask to room temperature. The resulting solid is crude 4-hydroxy-8-methylquinoline.

  • The product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol. Expected yields are generally high (85-95%).

Part 3: Catalytic Hydrogenation - The Final Transformation

The final step is the selective reduction of the pyridine ring of 4-hydroxy-8-methylquinoline to afford the target 8-methyl-1,2,3,4-tetrahydroquinolin-4-one. It is important to note that 4-hydroxyquinolines exist in tautomeric equilibrium with 4(1H)-quinolones, and under these conditions, the product is the desired ketone.

Mechanism and Rationale

Catalytic hydrogenation is a standard method for the reduction of aromatic heterocycles. In this case, palladium on carbon (Pd/C) is an effective catalyst for the reduction of the quinoline ring system. The reaction involves the addition of hydrogen across the double bonds of the pyridine portion of the quinoline molecule. The conditions can be tuned to achieve selective reduction of the heterocyclic ring while leaving the benzene ring and the keto group intact. The use of a protic solvent like ethanol or acetic acid is common for this type of reduction.

Protocol 4: Catalytic Hydrogenation
  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-hydroxy-8-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the substrate).

  • Seal the vessel and purge it with nitrogen or argon before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi or 3-7 bar).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and agitate (shake or stir) for several hours (typically 6-24 hours).

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 8-methyl-1,2,3,4-tetrahydroquinolin-4-one.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1o-ToluidineDiethyl ethoxymethylenemalonate, Diphenyl etherEthyl 4-hydroxy-8-methylquinoline-3-carboxylate70-85%
2Ethyl 4-hydroxy-8-methylquinoline-3-carboxylateNaOH, HCl4-Hydroxy-8-methylquinoline-3-carboxylic acid>95%
34-Hydroxy-8-methylquinoline-3-carboxylic acidHeat4-Hydroxy-8-methylquinoline85-95%
44-Hydroxy-8-methylquinolineH₂, 10% Pd/C8-Methyl-1,2,3,4-tetrahydroquinolin-4-one75-90%

Safety and Handling Considerations

  • o-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • High-Temperature Reactions: The thermal cyclization and decarboxylation steps involve high temperatures. Use appropriate heating equipment (e.g., sand bath, heating mantle with a temperature controller) and ensure the glassware is free of defects.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure. It must be conducted in a designated area with appropriate safety equipment, such as a blast shield, and by personnel trained in high-pressure reactions. The Pd/C catalyst can be pyrophoric when dry and exposed to air; handle it wet or under an inert atmosphere.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 8-methyl-1,2,3,4-tetrahydroquinolin-4-one from o-toluidine. By understanding the rationale behind each step, from the initial Gould-Jacobs reaction to the final selective hydrogenation, researchers can confidently and safely execute this synthesis. The modular nature of this synthetic route also offers opportunities for modification to produce a variety of substituted quinoline derivatives, further highlighting its utility in a drug discovery and development context.

References

  • Bunce, R. A. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 20(9), 16863-16905. Available at: [Link]

  • Zhang, L., et al. (2021). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 45(3), 1466-1473. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Retrieved from [Link]

  • DigitalCommons@USU. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Retrieved from [Link]

  • National Institutes of Health. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones. Retrieved from [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Institutes of Health. (2019). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Retrieved from [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Synthesis of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research, 8(10). Retrieved from [Link]

  • MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

Sources

Application

Application Note: Reductive Amination of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarials (e.g., oxamniquine derivatives), ion channel blockers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarials (e.g., oxamniquine derivatives), ion channel blockers, and GPCR ligands. Functionalization at the C4 position via reductive amination is a critical synthetic node.

However, the 8-methyl-1,2,3,4-tetrahydroquinolin-4-one substrate presents specific challenges:

  • Electronic Deactivation: The aniline nitrogen (N1), even when alkylated or protected, donates electron density into the aromatic ring. Through conjugation, this renders the C4 carbonyl carbon less electrophilic compared to standard aliphatic ketones. The 8-methyl group (electron-donating) further reinforces this effect.

  • Steric Strain: While the 8-methyl group is distal to C4, it increases the steric bulk around N1, potentially altering the ring conformation (pucker) and influencing the trajectory of nucleophilic attack at C4.

This guide provides two validated protocols. Protocol A uses Sodium Triacetoxyborohydride (STAB) for highly nucleophilic amines. Protocol B utilizes Titanium(IV) Isopropoxide (Ti(OiPr)₄) as a Lewis acid mediator, which is the recommended "high-success" method for this specific substrate class to overcome electronic deactivation.

Mechanistic Insight & Strategy

The Titanium Advantage

Standard reductive amination conditions (e.g., NaBH₃CN at pH 5-6) often stall with aryl-conjugated ketones like tetrahydroquinolin-4-ones. The equilibrium between the ketone and the hemiaminal is unfavorable.

Titanium(IV) Isopropoxide serves a dual function:

  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: It irreversibly reacts with the water byproduct of imine formation to form titanium oxides/hydroxides, driving the equilibrium toward the imine species (Le Chatelier's principle).

Reaction Pathway

The reaction proceeds through a distinct "Titanium-Complex" intermediate before reduction.

ReactionMechanism Figure 1: Ti(IV)-Mediated Reductive Amination Pathway Substrate 8-Me-THQ-4-one Complex Hemiaminal-Ti Complex Substrate->Complex + Amine + Ti(OiPr)4 Imine Activated Imine (Ti-Coordinated) Complex->Imine - iPrOH - TiO2 species Product 4-Amino-8-Me-THQ Imine->Product + NaBH4 (Hydride Attack)

[1]

Experimental Protocols

Protocol A: Standard Direct Amination (Mild)

Best for: Primary aliphatic amines, unhindered secondary amines.

Reagents:

  • Substrate: 8-methyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (1-2 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Procedure:

  • Dissolve ketone (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).

  • Add Acetic Acid (1.0 mmol). Stir for 30 minutes at RT to allow hemiaminal equilibrium.

  • Add STAB (1.5 mmol) in one portion.

  • Stir at RT for 12–16 hours under N₂.

  • Quench: Add saturated NaHCO₃ (10 mL). Stir vigorously for 15 min.

  • Extract with DCM (3 x 10 mL). Wash combined organics with brine.

Protocol B: Titanium(IV) Mediated Amination (Robust)

Best for: Anilines, bulky amines, or when Protocol A yields <50%. This is the preferred method for the 8-methyl-THQ scaffold.

Reagents:

  • Substrate: 8-methyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use free base if possible; if HCl salt, add 1 equiv Et₃N)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Workflow:

Workflow Figure 2: Workflow for Ti-Mediated Reductive Amination Start Start: Dry Reagents Mix Mix Ketone + Amine (Neat or min. solvent) Start->Mix AddTi Add Ti(OiPr)4 (Exothermic) Mix->AddTi Stir Stir 6-12h @ RT (Imine Formation) AddTi->Stir Dilute Dilute with EtOH Stir->Dilute Reduce Add NaBH4 (0 °C to RT) Dilute->Reduce Quench CRITICAL: Quench (2M NH4OH) Reduce->Quench Filter Filter TiO2 ppt (Celite Pad) Quench->Filter

Detailed Procedure:

  • Activation: In a flame-dried flask under Argon, combine the ketone (1.0 mmol) and amine (1.2 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol, ~0.6 mL) neat.

    • Note: If the mixture is too viscous, add minimal absolute EtOH (1-2 mL).

    • Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

  • Imine Formation: Stir at Room Temperature for 6–12 hours. The solution typically turns yellow/orange, indicating imine formation.

  • Reduction: Dilute the mixture with absolute EtOH (5 mL). Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise. (Caution: Hydrogen gas evolution). Allow to warm to RT and stir for 2 hours.

  • Workup (Crucial Step):

    • Pour the reaction mixture into 2M aqueous Ammonium Hydroxide (NH₄OH) (10 mL).

    • Why? Water alone creates a sticky gelatinous TiO₂ emulsion that is impossible to filter. Ammonia or NaOH produces a granular precipitate.

    • Dilute with DCM (20 mL) and stir vigorously for 15 minutes.

    • Filter through a pad of Celite to remove the white titanium salts. Wash the pad with DCM.

  • Purification: Separate the filtrate layers. Dry organic layer over Na₂SO₄.[2] Concentrate and purify via flash chromatography (typically MeOH/DCM gradients).

Optimization & Troubleshooting

Stereochemical Considerations

The 8-methyl substituent exerts a conformational bias. In 4-substituted tetrahydroquinolines, the hydride attack generally favors the pseudo-axial approach, leading to the cis-isomer (relative to the C2/C3 substituents if present) as the major product. However, with only the 8-methyl group, the C4 position is relatively accessible.

  • Expectation: A mixture of enantiomers (if no other chiral centers).

  • Stereocontrol: If a chiral amine is used, diastereoselectivity is typically moderate (dr 2:1 to 4:1) and often requires separation.

Comparative Performance Data
VariableProtocol A (STAB)Protocol B (Ti-Mediated)
Reactivity Low (Struggles with conjugated ketones)High (Activates conjugated systems)
Amine Scope Primary/Secondary AliphaticAliphatic & Anilines
Water Tolerance ModerateLow (Must use dry solvents)
Avg. Yield (8-Me-THQ) 35 - 55%75 - 92%
Cleanup Simple extractionFiltration of Ti-salts required
Troubleshooting the "Titanium Emulsion"

If the reaction turns into a thick white gel during quench that clogs filters:

  • The Fix: Add 10 mL of saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution.

  • Stir: You must stir vigorously for 1–2 hours. The tartrate chelates the titanium, solubilizing it into the aqueous layer, allowing for a clean biphasic separation without filtration.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bunce, R. A., et al. (2009). "Tandem Reductive Amination–SɴAr Cyclization for the Synthesis of 1,2,3,4-Tetrahydroquinolines." Journal of Heterocyclic Chemistry, 46(4), 654-660. Link

Sources

Method

Introduction: The Significance of the 4-Amino-1,2,3,4-tetrahydroquinoline Scaffold

An Application Guide for the Synthesis and Characterization of 4-Amino-8-methyl-1,2,3,4-tetrahydroquinoline Derivatives The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Characterization of 4-Amino-8-methyl-1,2,3,4-tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a versatile framework for presenting pharmacophoric elements in a defined spatial orientation. The introduction of an amino group at the C4 position creates the 4-aminotetrahydroquinoline (4-ATQ) motif, a key structural component in numerous natural products and synthetic pharmaceutical agents.[1] These compounds exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and antimalarial properties.[2][3][4]

Specifically, the 8-methyl substitution on the THQ ring allows for fine-tuning of the molecule's steric and electronic properties. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[5] For researchers in drug development, the ability to efficiently synthesize a diverse library of 4-amino-8-methyl-1,2,3,4-tetrahydroquinoline derivatives is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads.[5][6]

This guide provides a detailed examination of a robust synthetic strategy for preparing these valuable compounds, focusing on a domino reduction-reductive amination sequence. We will explain the mechanistic rationale behind the chosen methodology, provide detailed, step-by-step protocols, and outline the necessary analytical techniques for structural verification and characterization.

Synthetic Strategy: A Domino Reaction Approach

The construction of the 4-amino-8-methyl-THQ scaffold can be efficiently achieved through a multi-step domino reaction sequence starting from a readily available substituted 2-nitrotoluene. This strategy is advantageous due to its atom economy and the ability to perform multiple transformations in a single operation without isolating intermediates.[7] The core of this approach is a tandem reaction cascade triggered by the catalytic reduction of an aromatic nitro group.[8]

The general workflow involves:

  • Preparation of a Ketone Precursor : An α-substituted ketone derived from 2-methyl-6-nitrotoluene is synthesized. This precursor contains the necessary functionalities for the subsequent cyclization.

  • Catalytic Hydrogenation : The aromatic nitro group is reduced to an aniline.

  • Intramolecular Condensation : The newly formed aniline undergoes a spontaneous intramolecular condensation with the side-chain ketone to form a cyclic imine or enamine intermediate.

  • In-situ Reduction : The cyclic intermediate is immediately reduced under the same hydrogenation conditions to yield the stable 4-amino-8-methyl-1,2,3,4-tetrahydroquinoline ring system.

This domino process is highly efficient and can be diastereoselective, offering excellent control over the final product's stereochemistry.[7][8]

G A 2-Methyl-6-nitrotoluene Derivative B Side-Chain Ketone Precursor A->B C Nitro Group Reduction (H2, Pd/C) B->C Single Reaction Vessel D Intramolecular Condensation C->D Forms Aniline E Cyclic Imine Reduction D->E Forms Imine F 4-Amino-8-methyl-THQ Product E->F

Figure 1: General workflow for the domino synthesis of the THQ core.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.

Protocol 1: Synthesis of a Key Precursor: 1-(2-Methyl-6-nitrophenyl)propan-2-one

This protocol describes the synthesis of the ketone precursor required for the domino reaction. The causality for this step is to install a three-carbon chain with a ketone functionality ortho to the nitro group and meta to the methyl group, which will ultimately form the heterocyclic part of the THQ ring.

Reagents & Materials:

  • 2-Methyl-6-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous solvents (Benzene, Ethanol, Diethyl ether)

Procedure:

  • Bromination: In a round-bottom flask, dissolve 2-methyl-6-nitrotoluene (1 equiv.) in anhydrous benzene. Add NBS (1.1 equiv.) and a catalytic amount of AIBN. Reflux the mixture for 4-6 hours until TLC analysis shows complete consumption of the starting material. Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain 2-(bromomethyl)-1-methyl-3-nitrobenzene.

  • Alkylation: Prepare a solution of sodium ethoxide in anhydrous ethanol. To this, add ethyl acetoacetate (1.2 equiv.) dropwise at 0 °C. Stir for 30 minutes, then add the crude 2-(bromomethyl)-1-methyl-3-nitrobenzene from the previous step. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Decarboxylation: To the reaction mixture, add a 10% aqueous solution of NaOH and reflux for 4 hours to hydrolyze the ester. Cool the mixture and acidify with concentrated HCl. Reflux for an additional 4-6 hours to effect decarboxylation.

  • Work-up and Purification: Cool the reaction mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-(2-methyl-6-nitrophenyl)propan-2-one as a pale yellow oil.

Protocol 2: Domino Synthesis of 4,8-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine

This protocol details the core reductive amination cascade. The choice of 5% Palladium on Carbon (Pd/C) is critical as it effectively catalyzes both the nitro group reduction and the subsequent imine reduction.[7] The reaction is performed under a hydrogen atmosphere.

G Start 1-(2-Methyl-6-nitrophenyl) propan-2-one Reagents H2 (balloon), 5% Pd/C Ammonium Acetate Methanol (Solvent) Reaction Stir at RT 24-48 hours Reagents->Reaction Combine in flask TLC Monitor by TLC (Hex:EtOAc 7:3) Reaction->TLC Monitor progress Filter Filter through Celite (Wash with Methanol) TLC->Filter Upon completion Concentrate Concentrate Filtrate in vacuo Filter->Concentrate Purify Column Chromatography (Silica, DCM:MeOH gradient) Concentrate->Purify Product 4,8-Dimethyl-1,2,3,4- tetrahydroquinolin-4-amine Purify->Product

Figure 2: Step-by-step workflow for the domino synthesis protocol.

Reagents & Materials:

  • 1-(2-Methyl-6-nitrophenyl)propan-2-one (1 equiv.)

  • 5% Palladium on Carbon (Pd/C) (10-20 wt%)

  • Ammonium acetate (5-10 equiv.)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon or H-Cube)

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-(2-methyl-6-nitrophenyl)propan-2-one and ammonium acetate. Add anhydrous methanol to dissolve the solids (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 5% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst may need optimization, but a higher loading is often required for this type of domino reaction.[7]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Secure a hydrogen-filled balloon to the flask and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 24-48 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol. Caution: The Pd/C catalyst is flammable when dry and exposed to air; ensure the filter cake remains wet.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure 4,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine.

Protocol 3: N-Alkylation via Reductive Amination

This protocol allows for the diversification of the 4-amino group, a key step in building a library of derivatives for SAR studies. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[1]

Reagents & Materials:

  • 4,8-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine (1 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Acetic acid (catalytic amount)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Imine Formation: Dissolve the 4-amino-THQ derivative in DCE. Add the desired aldehyde or ketone and a catalytic drop of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Reduction: Add sodium triacetoxyborohydride in one portion. Stir the reaction for 12-24 hours at room temperature.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N-alkylated derivative.

Characterization of Synthesized Derivatives

Structural confirmation of the synthesized 4-amino-8-methyl-THQ derivatives is essential. The following table summarizes the expected data from standard analytical techniques.

Technique Expected Observations for 4,8-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine
¹H NMR Aromatic Protons: Signals in the range of δ 6.5-7.2 ppm. NH Proton (Ring): A broad singlet around δ 3.5-4.5 ppm. CH₂ Protons (C2 & C3): Complex multiplets between δ 1.5-3.5 ppm. Methyl Protons (C4-CH₃ & C8-CH₃): Singlets around δ 1.3 ppm and δ 2.1 ppm, respectively. NH₂ Protons (C4-NH₂): A broad singlet which may exchange with D₂O.[9]
¹³C NMR Aromatic Carbons: Signals in the range of δ 115-145 ppm. C4 Carbon: Signal around δ 50-60 ppm. C2 Carbon: Signal around δ 40-50 ppm. C3 Carbon: Signal around δ 30-40 ppm. Methyl Carbons: Signals for the two methyl groups between δ 20-30 ppm.[10]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 177.26 for C₁₁H₁₆N₂.
FT-IR N-H Stretching: Characteristic sharp peaks in the 3200-3400 cm⁻¹ region for the primary amine and the secondary amine of the THQ ring. C-H Stretching: Peaks just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

References

  • Pharma Tutor. Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(4), 2649–2685. Available from: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available from: [Link]

  • UO Chemists. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Available from: [Link]

  • Gelis, C., et al. (2022). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. European Journal of Medicinal Chemistry, 238, 114443. Available from: [Link]

  • Bunce, R. A., et al. (1997). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry, 62(8), 2444-2453. Available from: [Link]

  • Wang, Z., et al. (2019). Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination. Organic Letters, 21(13), 5323–5327. Available from: [Link]

  • Romero, M. & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available from: [Link]

  • ResearchGate. Synthesis of 4‐aminotetrahydroquinoline: a survey of reaction conditionsa. Available from: [Link]

  • Kasprzak, A. W., et al. (2015). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Bioorganic & Medicinal Chemistry, 23(17), 5248-5268. Available from: [Link]

  • El-Emary, T. I. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 765-778. Available from: [Link]

  • Romero, M., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378885. Available from: [Link]

  • Ho, D. M., et al. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(10), 2474–2490. Available from: [Link]

  • Sabale, P. M., et al. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 649-669. Available from: [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13398–13421. Available from: [Link]

  • Hentemann, M. F., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(17), 6935–6951. Available from: [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]

  • ResearchGate. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Available from: [Link]

  • ACS Publications. Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Awadi, N. A., et al. (2007). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 12(5), 1104–1112. Available from: [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13398-13421. Available from: [Link]

  • Singh, S., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(12). Available from: [Link]

  • ResearchGate. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]

  • ResearchGate. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available from: [Link]

  • Mohamed, Y. A., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1663–1669. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-Methyl-4-quinolinone Analogs

Introduction: Accelerating Quinolinone Synthesis with Microwave Technology The 4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Quinolinone Synthesis with Microwave Technology

The 4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The development of efficient and sustainable synthetic methodologies to access novel 4-quinolinone analogs is, therefore, a critical endeavor in drug discovery and development. Traditionally, the synthesis of these compounds, often accomplished via the Gould-Jacobs reaction, has been hampered by the need for high temperatures and long reaction times.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[2] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity.[3] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free or reduced-solvent conditions.

These application notes provide a detailed protocol for the microwave-assisted synthesis of 8-methyl-4-quinolinone analogs, utilizing the Gould-Jacobs reaction. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical, step-by-step methodology and a deeper understanding of the underlying chemical principles.

Reaction Mechanism: The Gould-Jacobs Pathway to 4-Quinolones

The synthesis of the 4-quinolinone core via the Gould-Jacobs reaction proceeds through a two-step sequence: an initial condensation followed by a thermal cyclization.[1]

  • Condensation: The reaction is initiated by the nucleophilic attack of the amine group of an aniline derivative (in this case, 2-methylaniline) on the β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the intermediate, diethyl (2-methylanilino)methylenemalonate.

  • Thermal Cyclization: The crucial ring-closing step requires significant thermal energy to facilitate an intramolecular cyclization, followed by the elimination of a second molecule of ethanol to yield the stable aromatic 4-hydroxyquinoline-3-carboxylate ester. This product exists in tautomeric equilibrium with the 4-oxo form. Under the high-temperature conditions of the reaction, the 4-oxo tautomer is generally favored.

The application of microwave irradiation significantly accelerates the thermal cyclization step, which is the rate-limiting step in the conventional method.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Microwave-Assisted Thermal Cyclization 2-Methylaniline 2-Methylaniline Intermediate Diethyl (2-methylanilino)methylenemalonate 2-Methylaniline->Intermediate + DEEM DEEM Diethyl Ethoxymethylenemalonate Ethanol1 Ethanol Intermediate->Ethanol1 - EtOH Cyclization_Intermediate Cyclization Intermediate Intermediate->Cyclization_Intermediate Microwave Heat Product_Ester Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate Cyclization_Intermediate->Product_Ester Ethanol2 Ethanol Product_Ester->Ethanol2 - EtOH Final_Product 8-Methyl-4-quinolinone Product_Ester->Final_Product Hydrolysis & Decarboxylation (Optional) Workflow start Start reagents Combine 2-Methylaniline, DEEM, and Diphenyl Ether in a Microwave Vial start->reagents microwave Microwave Irradiation (250 °C, 10-15 min) reagents->microwave cool Cool to Room Temperature microwave->cool precipitate Precipitate with n-Hexane cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize Product filter->purify characterize Characterize the Final Product purify->characterize end End characterize->end

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 8-methyl-2,3-dihydroquinolin-4(1H)-one from tarry byproducts

Welcome to the technical support guide for the purification of 8-methyl-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-methyl-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with tenacious, tarry byproducts during the synthesis and workup of this and related heterocyclic ketones. Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to solve complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the "tarry byproducts" commonly formed during the synthesis of quinolinones?

A1: Tarry byproducts are typically high-molecular-weight, amorphous, and often intensely colored polymeric materials. In the context of quinolinone synthesis, such as the Conrad-Limpach or Friedländer reactions, these can arise from self-polymerization of reactants or intermediates (e.g., acrolein or related α,β-unsaturated carbonyls), side-reactions, and thermal degradation of the desired product.[1] These impurities are notoriously difficult to remove because they often lack sharp solubility or polarity differences from the product and can interfere with standard purification techniques like chromatography and crystallization.

Q2: Why is a single purification method often insufficient for removing tar?

A2: A single method is often inadequate due to the complex and heterogeneous nature of tar. For instance, while column chromatography separates based on polarity, tar can irreversibly bind to the stationary phase (e.g., silica gel) or streak throughout the elution, contaminating all fractions.[2] Similarly, during recrystallization, tarry oils can "oil out" of solution and coat the desired crystals, trapping impurities.[3] Therefore, a multi-stage approach, combining a bulk removal technique with a final high-resolution method, is generally required for achieving high purity.

Q3: My crude product is a dark, sticky oil. Can I still purify it?

A3: Absolutely. This is a common starting point. The key is to first employ a method that can handle large amounts of non-polar, greasy impurities and separate them from your more polar and basic target molecule. Liquid-liquid extraction based on the acid-base properties of the quinolinone is an exceptionally powerful first step in this scenario.[4][5]

Q4: Is activated charcoal treatment always recommended?

A4: Activated charcoal is highly effective at adsorbing non-polar, colored, and aromatic impurities through π-π stacking interactions.[6] It is an excellent secondary or "polishing" step after an initial bulk purification like extraction. However, it should be used judiciously, as it can also adsorb the desired product, leading to yield loss.[7] It is most effective for removing residual color from a solution that has already undergone initial purification.

A Multi-Stage Strategy for Purification

We recommend a logical, multi-stage workflow to systematically remove impurities. The choice of which stages to use depends on the initial purity of your crude material.

Purification_Strategy cluster_0 Decision Workflow Start Crude Product (Dark, Tarry Oil/Solid) Decision1 Is the product mostly solid or oily? Start->Decision1 LLE Stage 1A: Acid-Base Liquid-Liquid Extraction Decision1->LLE Oily / High Tar Content Charcoal Stage 1B: Activated Charcoal Treatment Decision1->Charcoal Mostly Solid / Residual Color Decision2 Is the product sufficiently pure for its intended use? LLE->Decision2 Charcoal->Decision2 Final_Purification Stage 2: Final Purification (Recrystallization or Chromatography) Decision2->Final_Purification  No Pure_Product Pure Product Decision2->Pure_Product  Yes Final_Purification->Pure_Product

Caption: High-level decision workflow for purification.

Troubleshooting Guides & Experimental Protocols

Stage 1: Bulk Impurity Removal

This initial stage is critical for removing the majority of tarry byproducts, making the final purification more effective.

  • Principle: This technique exploits the basicity of the secondary amine in the quinolinone ring. By treating the crude product with an aqueous acid, the target molecule is protonated, forming a water-soluble salt. Non-basic tarry impurities remain in the organic layer and can be discarded. Subsequent basification of the aqueous layer regenerates the neutral quinolinone, which can then be extracted back into a fresh organic solvent.[5]

  • Best For: Crude products that are dark oils or solids with a high percentage of tarry material.

Troubleshooting FAQ for LLE:

  • "An emulsion formed at the interface that won't separate."

    • Cause: High concentration of surfactants or fine particulates.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often breaks emulsions. Alternatively, let the funnel stand for 10-20 minutes. For persistent emulsions, filtering the entire mixture through a pad of Celite can be effective.[5]

  • "I'm not sure which layer is aqueous and which is organic."

    • Cause: Similar densities or intense color obscuring the interface.

    • Solution: Add a few drops of water to the separatory funnel. The drop will mix with the aqueous layer. Most chlorinated solvents (e.g., DCM) are denser than water, while most ethers and hydrocarbon solvents are less dense.

  • "My yield is very low after back-extraction."

    • Cause: Incomplete protonation or deprotonation, or insufficient number of extractions.

    • Solution: Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) during the acid wash and strongly basic (pH 12-14) before back-extraction. Use a pH strip to verify. Perform at least 3-4 extractions at each stage to ensure complete transfer of the product between phases.[8]

Detailed Protocol: Acid-Base LLE

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) (200 mL). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[8]

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: If using EtOAc, the aqueous layer will be the bottom layer; if using DCM, it will be the top layer).

  • Repeat: Add another portion of 1 M HCl (100 mL) to the organic layer remaining in the funnel, shake, and combine the aqueous extracts. Repeat one more time. The organic layer, now containing non-basic tar, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (check with pH paper). The desired product may precipitate or make the solution cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc (200 mL). Shake vigorously.

  • Isolate Product: Drain the organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent (100 mL each time).

  • Drying and Concentration: Combine all organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the pre-purified product.

LLE_Workflow cluster_1 Acid-Base LLE Protocol A 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) B 2. Add 1M HCl (aq) Shake & Separate A->B C Aqueous Layer (Protonated Product) B->C Extract x3 D Organic Layer (Tarry Impurities) B->D F 3. Basify Aqueous Layer with NaOH to pH >12 C->F E Discard D->E G 4. Add Fresh EtOAc Shake & Separate F->G H Aqueous Layer (Salts) G->H Extract x3 I Organic Layer (Neutral Product) G->I H->E J 5. Dry & Concentrate I->J K Pre-Purified Product J->K

Caption: Step-by-step workflow for LLE purification.

  • Principle: Activated charcoal possesses a highly porous structure with a large surface area, ideal for adsorbing large, flat, conjugated molecules (like many colored impurities) from a solution.[7]

  • Best For: Solutions that have some residual color after an initial purification or for crude solids that are mostly pure but discolored.

Detailed Protocol: Charcoal Treatment

  • Dissolution: Dissolve the partially purified product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • Addition of Charcoal: Remove the flask from the heat source to prevent bumping.[7] Add activated charcoal (approx. 1-2% of the solute mass) to the solution. A small amount is often sufficient.

  • Heating: Gently swirl and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be done while the solution is hot to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the clarified, colorless filtrate to cool slowly to induce crystallization of the pure product.

Stage 2: Final Purification

After the bulk of the tar has been removed, a higher-resolution technique can be employed.

  • Principle: This method relies on the difference in solubility of the product and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but very poorly at room temperature or below.[9]

Troubleshooting FAQ for Recrystallization:

  • "My compound oiled out instead of crystallizing."

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

    • Solution: Try a lower-boiling point solvent. Alternatively, add slightly more hot solvent to ensure the product is fully dissolved before cooling.

  • "No crystals are forming, even after cooling."

    • Cause: The solution is not saturated, or nucleation is inhibited.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a single "seed" crystal of the pure compound if available. If too much solvent was added, evaporate some of it and try cooling again.[3]

Protocol: Recrystallization

  • Solvent Screening: In test tubes, test small amounts of your product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/EtOAc mixtures) to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.[9]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

  • Principle: Separation is based on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (e.g., silica gel). Non-polar compounds elute faster, while polar compounds have stronger interactions with the silica and elute slower.[10]

Protocol: Flash Column Chromatography

  • TLC Analysis: First, run a Thin-Layer Chromatography (TLC) plate of your material to determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system gives your product an Rf value of approximately 0.3.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Loading: Dissolve your product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Summary of Purification Methods

MethodPrincipleBest ForTypical RecoveryExpected Purity
Acid-Base LLE Solubility changes with pH[5]High-tar, oily crude material60-85%85-95%
Charcoal Treatment Adsorption of colored impurities[7]Removing residual color80-95%>98% (if already mostly pure)
Recrystallization Differential solubility[9]Crystalline solids70-90%>99%
Column Chromatography Differential polarity[10]Final polishing of complex mixtures50-80%>99%

References

  • Wikipedia contributors. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]

  • Gao, Y., et al. (2022). The new liquid–liquid extraction method for separation of phenolic compounds from coal tar. ResearchGate. [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. (2021). ACS Publications. [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Professor Dave Explains. (2017). Liquid-Liquid Extraction. YouTube. [Link]

  • ResearchGate. (n.d.). Removal of Tar Model Compounds Produced from Biomass Gasification Using Activated Carbons. [Link]

  • ResearchGate. (n.d.). Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. [Link]

  • Google Patents. (n.d.).
  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • LibreTexts Chemistry. (2022). 3.5C: Charcoal. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • McCarty, B. (n.d.). ACTIVATED CHARCOAL FOR PESTICIDE DEACTIVATION. Clemson University. [Link]

  • Reddit. (2015). How does activated charcoal work?. r/chemistry. [Link]

  • University of Florida, IFAS Extension. (n.d.). Activated Charcoal for Pesticide Inactivation. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Semantic Scholar. (n.d.). Q-Tube© assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]

  • Nichols, L. (2022). Column Chromatography. YouTube. [Link]

  • National Center for Biotechnology Information. (2023). Quinolones. StatPearls. [Link]

  • ACS Publications. (2022). Sequential [3 + 2] Annulation/Intramolecular Transesterification of o-Hydroxyaryl Azomethines and Conjugated Dienes. [Link]

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.).
  • R-Biopharm. (n.d.). Fluoroquinolones ELISA. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2023). Satisfying recrystallization. r/OrganicChemistry. [Link]

  • Punthasee, P. (2022). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube. [Link]

Sources

Optimization

solubility issues of 8-methyl-tetrahydroquinolin-4-one in NMR solvents

Technical Support Center: A Guide to NMR Sample Preparation Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering cha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to NMR Sample Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of 8-methyl-tetrahydroquinolin-4-one during NMR analysis. As a moderately polar heterocyclic compound, achieving optimal solubility for high-quality spectral acquisition can be a nuanced process. This document provides a structured, in-depth approach to systematically overcoming these challenges, moving from basic solvent selection to more advanced techniques. Our methodology is grounded in established physicochemical principles to ensure you can make informed, effective decisions in your experimental workflow.

Part 1: Understanding the Analyte: Physicochemical Profile

Before troubleshooting, it is crucial to understand the structural features of 8-methyl-tetrahydroquinolin-4-one that govern its solubility. The molecule's behavior in various solvents is a direct consequence of its blend of polar and non-polar characteristics.

  • Aromatic and Aliphatic Regions: The benzene ring and methyl group provide non-polar, hydrophobic character, suggesting solubility in less polar solvents.

  • Ketone Group (C=O): This is a polar, hydrogen bond accepting group that increases affinity for polar solvents.

  • Secondary Amine (N-H): This group is a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its ability to act as a weak base.

These competing features mean that no single solvent may be "perfect," and a systematic approach is required.

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₁₁NOIndicates a significant carbon backbone relative to heteroatoms.[1]
Molecular Weight 161.20 g/mol ---
Predicted XLogP3 1.8Suggests moderate lipophilicity; likely soluble in a range of organic solvents but may struggle in highly aqueous or very non-polar media.[1]
Topological Polar Surface Area 32.3 ŲConfirms the presence of polar functional groups (N-H, C=O) that will interact with polar solvents.[2]
Hydrogen Bond Donors 1 (the N-H group)Can donate a hydrogen bond to acceptor solvents like DMSO or Methanol.[3]
Hydrogen Bond Acceptors 1 (the C=O oxygen)Can accept a hydrogen bond from donor solvents like Methanol or water.[3]

Part 2: The Troubleshooting Workflow: From Common Issues to Advanced Solutions

This section is structured as a logical progression of questions a researcher might ask when facing solubility problems with 8-methyl-tetrahydroquinolin-4-one.

Initial Steps & Common Problems

Question: My first attempt in Chloroform-d (CDCl₃) resulted in a poor spectrum with broad peaks and visible precipitate. What's happening and what should I do next?

Answer: This is a very common starting point. Broad peaks and undissolved material are classic signs of poor solubility.[4] While the aromatic rings of 8-methyl-tetrahydroquinolin-4-one have some affinity for chloroform, the polar N-H and C=O groups require a more polar environment than CDCl₃ can provide for complete dissolution. An inhomogeneous sample with suspended particles will inevitably lead to broad, indistinct spectra due to poor magnetic field shimming.[5]

Your immediate next step is to systematically test a series of more polar solvents. The goal is to find a solvent that can effectively solvate both the polar and non-polar regions of your molecule.

G cluster_workflow Solvent Selection Workflow start Start: Dissolve in CDCl₃ check_sol High-Quality Spectrum? start->check_sol acetone Try Acetone-d₆ check_sol->acetone No success Analysis Complete check_sol->success Yes check_acetone Success? acetone->check_acetone methanol Try Methanol-d₄ check_acetone->methanol No check_acetone->success Yes check_methanol Success? methanol->check_methanol check_methanol->methanol Add D₂O dropwise dmso Try DMSO-d₆ check_methanol->dmso No check_methanol->success Yes check_dmso Success? dmso->check_dmso check_dmso->success Yes advanced Proceed to Advanced Troubleshooting check_dmso->advanced No

Caption: A decision-making workflow for systematic solvent screening.

Frequently Asked Questions (FAQs) & Advanced Troubleshooting

Q1: I've tried CDCl₃, Acetone-d₆, and DMSO-d₆, but my sample is still not fully dissolved. What are my options now?

A1: When single solvents fail, you have several powerful techniques at your disposal:

  • Co-solvents: Using a mixture of solvents can dramatically improve solubility.[5] For 8-methyl-tetrahydroquinolin-4-one, a mixture of CDCl₃ with a few drops of Methanol-d₄ can be highly effective. The CDCl₃ solvates the non-polar backbone, while the methanol specifically solvates the polar N-H and C=O groups.

  • Gentle Heating: Increasing the temperature can increase the solubility of many compounds. You can gently warm the NMR tube in a water bath (e.g., to 40-50°C) and vortex to aid dissolution.[5] However, be aware of your compound's thermal stability. Running the NMR at an elevated temperature can sometimes also sharpen peaks if you are observing dynamic exchange processes (rotamers).[4]

  • Sonication: An ultrasonic bath can help break down solid aggregates and promote dissolution, especially for stubborn samples.[5]

Q2: Since 8-methyl-tetrahydroquinolin-4-one has a basic nitrogen, can I use pH adjustment to improve solubility in polar solvents like Methanol-d₄ or D₂O?

A2: Absolutely. This is an excellent strategy based on chemical principles. The secondary amine is a weak base and can be protonated to form a more soluble salt. This is particularly effective in polar, protic solvents.

  • Experimental Protocol:

    • Suspend your compound in Methanol-d₄ or a DMSO-d₆/D₂O mixture.

    • Add one drop of a deuterated acid, such as trifluoroacetic acid-d (TFA-d) or deuterium chloride (DCl).

    • Vortex the tube. In many cases, the suspended solid will dissolve immediately.

  • Causality & Caveats: By protonating the nitrogen, you create a charged species (an ammonium salt) which is significantly more polar and thus more soluble in polar solvents. Be aware that this will cause significant changes in your NMR spectrum. Protons near the newly-formed N⁺-H₂ group will be deshielded and shift downfield. This is not a problem for structure confirmation, but it is critical to document this modification.

Q3: My peaks are broad, but I don't see any visible precipitate. Is this definitely a solubility issue?

A3: Not necessarily. While poor solubility is a primary cause of peak broadening, other factors can be at play:[4]

  • High Concentration: A sample that is too concentrated can become viscous, leading to slower molecular tumbling and broader peaks. Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from catalysts or glassware can cause significant peak broadening. These can often be removed by filtering the sample through a small plug of silica or celite.[6]

  • Chemical Exchange: The molecule may be undergoing conformational changes (e.g., ring flips) or tautomerization on the NMR timescale, which can broaden signals. Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help diagnose this.[4][6] Running the experiment at a higher temperature may coalesce the broad peaks into a single sharp peak, while a lower temperature may "freeze out" the individual conformers into separate sharp signals.

Part 3: Protocols and Data Reference

Solvent Selection Guide for 8-Methyl-Tetrahydroquinolin-4-One

This table provides a reference for common deuterated solvents, their properties, and their expected utility for dissolving 8-methyl-tetrahydroquinolin-4-one.

SolventPolarity Index¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Expected Solubility & Comments
Chloroform-d (CDCl₃)4.17.2677.16Low to Moderate. A common starting point, but may not be sufficient to fully dissolve the compound due to its polar groups.[7][8]
Acetone-d₆ ((CD₃)₂CO)5.12.0529.84, 206.26Moderate to High. A good second choice. Its polarity is well-suited for the mixed character of the analyte.[7][8]
Methanol-d₄ (CD₃OD)5.13.31, 4.87 (OH)49.00High. The hydrogen-bonding capability of methanol will effectively solvate the N-H and C=O groups. May require a drop of D₂O to exchange the labile N-H proton.[7][8]
DMSO-d₆ ((CD₃)₂SO)7.22.5039.52Very High. An excellent, highly polar solvent that is likely to dissolve the compound completely. However, it is non-volatile and difficult to remove after analysis.[4][7][8]
Benzene-d₆ (C₆D₆)2.77.16128.06Low. Unlikely to be a good solvent due to its non-polar nature, but can be useful for resolving overlapping peaks if solubility is achieved in a mixture ("aromatic solvent-induced shifts").[4]
Deuterium Oxide (D₂O)10.2~4.79---Low (without pH adjustment). The compound is likely sparingly soluble in neutral water. Solubility will dramatically increase with the addition of a deuterated acid (e.g., DCl).[9]
Experimental Protocols

Protocol 1: Improving Solubility with Co-solvents

  • Weigh approximately 5-10 mg of 8-methyl-tetrahydroquinolin-4-one into an NMR tube.

  • Add ~0.5 mL of CDCl₃. Vortex the tube. Observe for undissolved material.

  • Add Methanol-d₄ dropwise (typically 1-4 drops, ~20-80 µL) while vortexing between additions.

  • Continue adding drops until the solution becomes clear.

  • Acquire the NMR spectrum. Note the solvent ratio in your experimental data.

Protocol 2: Quantitative Solubility Determination by ¹H NMR (qNMR) For drug development applications, determining the precise solubility limit can be critical.[10][11]

  • Prepare a stock solution of a certified internal standard (e.g., 1 mg/mL of maleic acid or TSP in DMSO-d₆).[12]

  • Create a saturated solution of 8-methyl-tetrahydroquinolin-4-one by adding an excess of the compound to a known volume of the desired NMR solvent (e.g., 1 mL of Acetone-d₆) in a vial.

  • Equilibrate the solution by shaking or rotating for several hours at a controlled temperature.

  • Centrifuge the sample to pellet the excess, undissolved solid.

  • Carefully transfer a known volume of the supernatant (e.g., 540 µL) to a clean NMR tube.

  • Add a known volume of the internal standard stock solution (e.g., 60 µL).[10]

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal from your compound and the signal from the internal standard. Calculate the concentration of your compound relative to the known concentration of the standard. This value represents its solubility limit in that solvent.[12]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-methyl-1,2,3,4-tetrahydroquinolin-4-one. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy [Video]. YouTube. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • Lin, M., et al. (2009). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 369(1-2), 47-52. [Link]

  • National Center for Biotechnology Information. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. PubMed. [Link]

  • Savjani, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • PubChem. (n.d.). 8-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Khan, S., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3465. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydroquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydroquinolones. Retrieved from [Link]

  • Cierpicki, T., & Grembecka, J. (2020). NMR in target driven drug discovery: why not?. Journal of Biomolecular NMR, 74(8-9), 453-462. [Link]

  • Reddit. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros. [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Hydrogenation of 8-Methyl-4-Quinolinone Precursors

The following technical guide is designed for researchers and process chemists working with the 8-methyl-4-quinolinone scaffold. It addresses the specific challenges introduced by the C8-methyl substituent—primarily ster...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with the 8-methyl-4-quinolinone scaffold. It addresses the specific challenges introduced by the C8-methyl substituent—primarily steric hindrance and catalyst poisoning—and provides evidence-based protocols for both the synthesis of the core (via reductive cyclization) and the downstream saturation (ring reduction) of these precursors.

Executive Technical Brief: The "8-Methyl Effect"

Before selecting a catalyst, it is critical to understand how the 8-methyl group alters the reactivity of the quinolinone scaffold compared to unsubstituted analogues.

  • Steric Hindrance at the Catalyst Interface: In heterogeneous catalysis, quinolines typically adsorb flat or via the nitrogen lone pair. The C8-methyl group introduces significant steric bulk proximal to the nitrogen, disrupting the optimal adsorption geometry on metal surfaces (e.g., Pd, Pt, Ru). This often results in slower reaction kinetics and requires higher catalyst loadings or pressures compared to 6- or 7-substituted isomers.

  • Competitive Adsorption: Research indicates that 8-substituted quinolines can exhibit strong but non-productive adsorption, potentially poisoning active sites and hampering the turnover of partially hydrogenated intermediates [1].

  • Chemo-selectivity Risks: In reductive cyclization workflows (forming the ring), the challenge is reducing the nitro/alkene precursor without over-reducing the newly formed quinolinone ring.

Catalyst Selection Matrix

Use this decision matrix to select the optimal metal/support system based on your specific transformation target.

Transformation GoalPrimary Catalyst RecommendationMechanism & RationaleKey Constraints
A. Reductive Cyclization (Nitro-ketone ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Quinolinone)
5% Pt(S)/C (Sulfided Platinum) or Raney Nickel Nitro-Selectivity: Sulfided catalysts poison the metal surface enough to prevent aromatic ring reduction while effectively reducing the nitro group to an amine, triggering spontaneous cyclization.Avoid acidic media to prevent salt formation with the amine intermediate.
B. Ring Saturation (Quinolinone

Tetrahydroquinolinone)
PtO₂ (Adams' Catalyst) High Activity: Platinum oxide in acetic acid is the gold standard for overcoming the steric barrier of the 8-methyl group. It facilitates protonation of the nitrogen, changing adsorption dynamics.Requires acidic solvent (AcOH). High pressure (3–10 bar) often needed due to 8-Me hindrance.
C. Transfer Hydrogenation (Mild Conditions)Ru-Complexes (e.g., Ru/C or Homogeneous)Steric Tolerance: Ruthenium often shows better tolerance for sterically crowded N-heterocycles than Pd. Can use formic acid/triethylamine as H-donors.Slower reaction rates; requires careful temperature control (60–80 °C).
D. Dehalogenation Prevention (If Halogens present)Pt/C (Vanadium doped) Chemo-selectivity: If your precursor contains Cl/Br, standard Pd/C will debrominate. V-doped Pt retains the halogen.Specialized catalyst availability.[1][2][3][4]

Troubleshooting Guide & FAQs

Category 1: Reaction Stalling & Kinetics

Q: My hydrogenation of 8-methyl-4-quinolinone to the tetrahydro-derivative stalls at 40% conversion. Adding more Pd/C doesn't help. Why? A: This is a classic symptom of steric inhibition and product inhibition .

  • The Cause: The 8-methyl group prevents the substrate from lying flat on the Pd surface. Furthermore, the partially reduced product (tetrahydroquinoline) is a stronger base and may be poisoning the catalyst surface by binding tightly to the metal sites.

  • The Fix: Switch to PtO₂ (Adams' Catalyst) in Glacial Acetic Acid . The acidic medium protonates the product, preventing it from poisoning the catalyst. The Pt surface is also more active for hindered substrates.

    • Protocol Adjustment: Increase H₂ pressure to >5 bar (75 psi).

Q: I am trying to synthesize the quinolinone ring from a 2-nitro-chalcone precursor, but I am getting a complex mixture of open-chain amines. Why? A: The cyclization step (Michael addition/condensation) following the nitro reduction is likely too slow compared to side reactions.

  • The Fix: Ensure the reaction temperature is sufficient to drive the cyclization immediately after amine formation.

  • Catalyst Change: Use Raney Nickel at 50–60°C . The slightly basic nature of Raney Ni (unless carefully washed) can sometimes assist the cyclization. Alternatively, add a mild Lewis acid or ensure the solvent (e.g., Ethanol/Water) promotes the ring closure.

Category 2: Selectivity Issues

Q: During reductive cyclization, I am observing over-reduction of the ketone (C=O) to an alcohol or methylene. A: Palladium is very active for benzyl ketone reduction.

  • The Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modification attenuates the catalyst's activity towards C=O and aromatic rings, preserving the quinolinone core while selectively reducing the nitro group.

Detailed Experimental Protocols

Protocol A: Synthesis via Reductive Cyclization

Target: Formation of 8-methyl-4-quinolinone from 1-(2-nitro-3-methylphenyl)ethanone derivative.

  • Substrate Loading: Dissolve the nitro-precursor (10 mmol) in Ethanol (50 mL) .

  • Catalyst Addition: Add 5% Pt(S)/C (5 wt% loading relative to substrate). Note: Sulfided catalyst is crucial to prevent ring reduction.

  • Hydrogenation: Purge reactor 3x with N₂, then charge with H₂ (3 bar / 45 psi) .

  • Reaction: Heat to 60°C with vigorous stirring (1000 rpm) for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of the nitro compound. The amine intermediate should cyclize in situ.

  • Workup: Filter catalyst over Celite. Concentrate filtrate. If cyclization is incomplete (presence of amino-ketone), reflux the residue in ethanolic HCl for 1 hour to drive closure.

Protocol B: Ring Saturation (Derivatization)

Target: 8-methyl-1,2,3,4-tetrahydro-4-quinolinone from 8-methyl-4-quinolinone.

  • Solvent System: Dissolve 8-methyl-4-quinolinone (5 mmol) in Glacial Acetic Acid (20 mL) . Crucial: Acetic acid prevents catalyst poisoning.

  • Catalyst: Add PtO₂ (Adams' Catalyst) (2–5 mol%).

  • Conditions: Pressurize to 5–10 bar (75–150 psi) H₂. Stir at RT to 50°C .

    • Note: The 8-methyl group significantly slows hydrogenation. If stall occurs, increase Temp to 60°C, but watch for defluorination/deoxygenation if other sensitive groups are present.

  • Workup: Filter carefully (pyrophoric catalyst). Neutralize acetic acid with NaOH or NaHCO₃ during extraction.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst selection.

G Precursor Nitro-Precursor (2-nitro-3-methyl...) AmineInter Amine Intermediate (Transient) Precursor->AmineInter H2, Pt(S)/C (Nitro Reduction) OverReduced Over-Reduced (Alcohol/Alkane) Precursor->OverReduced Pd/C (Non-selective) Quinolinone 8-Methyl-4-Quinolinone (Target Core) AmineInter->Quinolinone Cyclization (Spontaneous/Heat) THQ 8-Methyl-1,2,3,4- Tetrahydroquinolinone Quinolinone->THQ H2, PtO2, AcOH (Ring Saturation) Quinolinone->OverReduced High T/P, Pd/C

Figure 1: Selectivity pathways for 8-methyl-4-quinolinone precursors. Red paths indicate common side reactions due to improper catalyst choice.

References

  • Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. Source: RSC Advances, 2016. URL:[Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Source: New Journal of Chemistry, 2019. URL:[Link][5]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Source: Molecules, 2023.[1][4] URL:[Link]

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Source: Nature Communications, 2019. URL:[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Source: Molecules, 2013. URL:[Link]

Sources

Optimization

troubleshooting low yields in Skraup synthesis of 8-methyl derivatives

Status: Active | Topic: Troubleshooting Low Yields & Polymerization | Target: o-Toluidine Substrates Introduction: The "Violent" Classic Welcome to the technical support hub for Skraup synthesis. You are likely here beca...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Troubleshooting Low Yields & Polymerization | Target: o-Toluidine Substrates

Introduction: The "Violent" Classic

Welcome to the technical support hub for Skraup synthesis. You are likely here because your reaction flask contains a black, intractable tar rather than the pale brown oil of 8-methylquinoline.

The Skraup reaction is notoriously unforgiving. In the synthesis of 8-methylquinoline from o-toluidine, you face a dual challenge: the exothermic polymerization of acrolein (the "tar" generator) and the steric constraints of the ortho-methyl group affecting the annulation transition state.

This guide moves beyond standard textbook procedures, offering field-proven modifications to stabilize the acrolein intermediate and optimize the cyclization window.

Module 1: Critical Failure Analysis (Troubleshooting)
Q1: The reaction turns into a solid black mass within minutes. How do I stop this?

Diagnosis: Uncontrolled polymerization of acrolein. Technical Context: The dehydration of glycerol to acrolein is faster than the Michael addition of the aniline to acrolein. Excess free acrolein polymerizes under acidic conditions to form "quinoline insolubles" (high MW resins). The Fix: Use a Moderator .

  • Standard Protocol: Add Ferrous Sulfate (

    
    )  or Boric Acid (
    
    
    
    )
    . These act to temper the oxidation potential and physically dilute the active centers, slowing the exotherm.
  • Operational Change: Do not mix all reagents at once. Use a "split addition" method where pre-mixed aniline/glycerol is added to hot acid/oxidant, or vice versa, to keep the instantaneous concentration of acrolein low.

Q2: My yield is stuck at ~25%. Is the methyl group blocking cyclization?

Diagnosis: Likely oxidation timing mismatch, not steric blockage. Technical Context: While the 8-methyl group (from o-toluidine) creates peri-interactions in the final product, it does not block the cyclization site (which is the other ortho position). The low yield is often due to the oxidizing agent destroying the starting material before cyclization occurs. The Fix: Switch Oxidants.

  • Replace Nitrobenzene: Nitrobenzene is often too vigorous and difficult to remove (bp 210°C is close to 8-methylquinoline bp 248°C).

  • Use Iodine (

    
    ):  Iodine serves as a milder, more controllable oxidant that often improves yields in sensitive substrates.
    
  • Use Sodium m-Nitrobenzenesulfonate: This is water-soluble. It prevents the "solvent effect" of nitrobenzene and simplifies workup significantly.

Q3: I cannot crystallize the product during workup.

Diagnosis: Physical property misconception. Technical Context: Unlike 8-hydroxyquinoline (solid), 8-methylquinoline is a liquid/oil at room temperature (mp ~ -80°C).[1] The Fix: Steam Distillation & Vacuum Fractionation.

  • Do not attempt recrystallization.

  • Basify the reaction mixture

    
     Steam distill to remove tar 
    
    
    
    Extract distillate with
    
    
    
    
    Dry and Vacuum Distill.
Module 2: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired quinoline formation and the "tar" pathway.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat (-2 H2O) Michael Michael Adduct (Secondary Amine) Acrolein->Michael + o-Toluidine Tar Polymer/Tar (Quinoline Insolubles) Acrolein->Tar Acid Catalyzed Polymerization Aniline o-Toluidine Aniline->Michael Cyclization Dihydroquinoline Michael->Cyclization Ring Closure (High T) Product 8-Methylquinoline (Liquid) Cyclization->Product Oxidation (-2H)

Caption: Kinetic competition in Skraup synthesis. Managing the Acrolein node is critical to preventing Tar formation.

Module 3: Optimized Protocol (Modified Skraup)

This protocol utilizes Ferrous Sulfate as a moderator and Sodium m-nitrobenzenesulfonate as a water-soluble oxidant to maximize yield and safety.

Reagents:

  • o-Toluidine: 0.25 mol (26.8 g)

  • Glycerol (Anhydrous): 0.85 mol (78 g)

  • Sodium m-nitrobenzenesulfonate: 0.17 mol (38 g) (Oxidant)

  • Sulfuric Acid (Conc.): 100 g

  • Ferrous Sulfate (

    
    ): 2 g (Moderator)
    
  • Water: 40 mL

Step-by-Step Methodology:

  • Setup: Use a 1L 3-neck flask with a mechanical stirrer (magnetic stirring will fail when viscosity increases), reflux condenser, and internal thermometer.

  • Mixing: Add the oxidant, o-toluidine, glycerol, and ferrous sulfate to the flask. Mix thoroughly.

  • Acid Addition: Add the sulfuric acid slowly with cooling if necessary. Then add the water.

    • Note: The water/acid ratio here is tuned to moderate the dehydration of glycerol.

  • Controlled Heating (The Crucial Step):

    • Heat the oil bath to 100°C . Hold for 1 hour.

    • Raise temperature to 135-140°C . The reaction will become vigorous (refluxing).

    • Safety: If the reaction threatens to flood the condenser, remove the heating bath immediately. The ferrous sulfate should prevent a runaway.

    • Maintain reflux for 4 hours.[2]

  • Workup (Liquid Isolation):

    • Cool to ~80°C. Dilute with warm water.

    • Steam Distillation 1: Steam distill the acidic mixture first to remove unreacted o-toluidine (if any) and volatile non-basic impurities. Discard distillate.

    • Basification: Make the residue in the flask strongly alkaline (pH > 12) with 50% NaOH solution.

    • Steam Distillation 2: Steam distill again. The product (8-methylquinoline) will come over as a milky oil in the condensate. Collect until the distillate is clear.

    • Extraction: Extract the distillate with Dichloromethane (DCM) or Ethyl Acetate.

    • Purification: Dry over

      
      , evaporate solvent, and distill under reduced pressure (bp ~110-114°C at 14 mmHg).
      
Module 4: Data & Yield Expectations

Comparative analysis of methods for o-toluidine substrates.

ParameterStandard Skraup (Nitrobenzene)Modified Skraup (FeSO4 + Sulfonate)
Oxidant Nitrobenzene (Toxic, difficult removal)Na m-nitrobenzenesulfonate (Water soluble)
Moderator NoneFerrous Sulfate
Reaction Control Violent, high risk of run-awayControlled reflux
Workup Difficult (Solvent extraction of tar)Clean (Steam distillation)
Typical Yield 25 - 40% 60 - 75%
Product State Dark Oil (Impure)Pale Yellow Oil
Troubleshooting Decision Tree

Use this logic flow to diagnose your next experiment.

TroubleshootingTree Start Start Diagnosis Result What is the primary failure? Start->Result Tar Black Tar / Solidification Result->Tar Viscosity spike LowYield Low Yield (<30%) Result->LowYield Clean but empty Purity Cannot Crystallize Result->Purity Oily product ActionTar Add Moderator (FeSO4 or Boric Acid) Tar->ActionTar ActionYield Change Oxidant to Iodine or Sulfonate LowYield->ActionYield ActionPurity Product is Liquid! Use Steam Distillation Purity->ActionPurity

Caption: Decision logic for optimizing 8-methylquinoline synthesis.

References
  • Manske, R. H. F., & Kulka, M. (1953).[3][4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3] Link

  • Clarke, H. T., & Davis, A. W. (1941).[3] Quinoline. Organic Syntheses, Coll.[3][5] Vol. 1, p. 478.[3] (Describes the Ferrous Sulfate modification). Link

  • Song, Y., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. International Journal of Molecular Sciences, 17(8), 1289. (Discusses modern oxidant variations). Link

  • National Toxicology Program. (1992).[6] 8-Methylquinoline Physical Properties. PubChem Database.[6] (Verifies liquid state/boiling points). Link

Sources

Troubleshooting

controlling regioselectivity in electrophilic substitution of 8-methyl-quinolinone

Technical Support Center: Functionalization of 8-Methyl-Quinolinone Ticket ID: #REQ-8MQ-REGIO-001 Subject: Controlling Regioselectivity in Electrophilic Substitution of 8-Methylquinolin-2(1H)-one Assigned Specialist: Dr....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 8-Methyl-Quinolinone

Ticket ID: #REQ-8MQ-REGIO-001 Subject: Controlling Regioselectivity in Electrophilic Substitution of 8-Methylquinolin-2(1H)-one Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Selectivity Landscape

You are likely encountering a mixture of isomers (typically C5 vs. C3) or struggling to force substitution onto the sterically crowded benzene ring.

In 8-methylquinolin-2(1H)-one , two distinct electronic systems compete for the electrophile:

  • The Benzene Carbocycle (C5/C6/C7): Activated by the electron-donating 8-methyl group (hyperconjugation).

  • The Pyridone Heterocycle (C3): Behaves like an electron-rich enamine due to the amide resonance.

The Golden Rule:

  • Hard Electrophiles (Nitration, Sulfonation): Prefer the C5 position (para to the 8-methyl group).

  • Soft Electrophiles (Halogenation): Can be tuned. Polar/protic solvents favor C5 ; non-polar solvents favor C3 .

Module 1: The Electronic Map & Decision Tree

Before selecting a reagent, visualize the electron density flow. The 8-methyl group is not just a bystander; it is a steric gatekeeper and an electronic pump.

G Substrate 8-Methylquinolin-2-one C5_Path C5 Position (Benzene Ring) Substrate->C5_Path Strong Acid / Nitration (Para-directing 8-Me) C3_Path C3 Position (Enamine/Alkene) Substrate->C3_Path Halogenation (Non-polar) (Enamine reactivity) C8_Path C8-Methyl (sp3 C-H Activation) Substrate->C8_Path Transition Metal Catalysis (Pd/Rh) Product_C5 5-Nitro / 5-Bromo (Thermodynamic) C5_Path->Product_C5 Product_C3 3-Bromo / 3-Iodo (Kinetic/Enaminic) C3_Path->Product_C3 Product_C8 Benzylic Functionalization C8_Path->Product_C8

Figure 1: Regioselectivity flowchart for 8-methylquinolinone. The 8-methyl group directs electrophiles to C5, while the lactam functionality activates C3.

Module 2: Troubleshooting Nitration (Targeting C5)

Common Issue: "I am getting a mixture of products or low yields when nitrating."

Root Cause: Standard nitration (H₂SO₄/HNO₃) is often too harsh, leading to over-nitration or oxidation of the methyl group. The 8-methyl group directs the electrophile para to itself (position C5) and ortho (position C7). However, C7 is sterically blocked by the methyl group itself. Therefore, C5 is the primary target .

Protocol: C5-Selective Nitration

Avoid standard mixed acids. Use a mild nitrate source to prevent tar formation.

ParameterRecommendationRationale
Reagent Copper(II) Nitrate (Cu(NO₃)₂) or Cerium(IV) Ammonium Nitrate (CAN) Provides a controlled source of NO₂ radical/cation without strong acid, minimizing oxidation of the 8-methyl group [1].
Solvent Acetonitrile (MeCN) or Acetic AcidPolar solvents stabilize the transition state for benzene ring substitution.
Temperature 60°C - 80°CSufficient activation energy for the carbocycle without degrading the lactam.

Step-by-Step:

  • Dissolve 1.0 eq of 8-methylquinolin-2-one in MeCN.

  • Add 1.2 eq of Cu(NO₃)₂·3H₂O.

  • Stir at 70°C for 4-6 hours. Monitor by TLC (Product is usually more polar).

  • Workup: Quench with water. The 5-nitro isomer often precipitates due to disruption of crystal packing by the nitro group.

FAQ:

  • Q: Why do I see a minor spot just below my product?

  • A: This is likely the C6-nitro isomer. While 8-Me directs to C5, the amide nitrogen (via resonance) weakly activates C6. If your temperature is too high (>100°C), the ratio of C6 increases. Keep it mild to favor the steric/electronic influence of the 8-methyl group (C5).

Module 3: Controlling Halogenation (C3 vs. C5)

Common Issue: "I want to brominate the benzene ring (C5), but the bromine keeps adding to the pyridone ring (C3)."

The Mechanism:

  • C3 Attack: In non-polar solvents, the reaction proceeds via an addition-elimination mechanism across the C3-C4 double bond (behaving like an alkene/enamine).

  • C5 Attack: In acidic/polar media, the transition state for Electrophilic Aromatic Substitution (EAS) on the benzene ring is lowered.

Protocol A: Targeting C3 (The "Enamine" Route)
  • Solvent: Chloroform (CHCl₃) or DCM.

  • Reagent: Elemental Bromine (Br₂) or NBS (1.05 eq).

  • Additive: None (or catalytic AIBN for radical initiation).

  • Outcome: High selectivity for 3-bromo-8-methylquinolin-2-one .

Protocol B: Targeting C5 (The "Remote" Route)

To force the halogen onto the benzene ring, you must destabilize the C3-C4 double bond or use a specific reagent that prefers electron-rich aromatics.

  • Reagent: Trichloroisocyanuric Acid (TCCA) or NBS in H₂SO₄ [2].

  • Solvent: H₂SO₄ or highly polar acid.

  • Mechanism: The strong acid protonates the carbonyl oxygen, converting the pyridone into a hydroxy-quinolinium species. This deactivates C3 (removes enamine character) and forces the electrophile to the C5 position (activated by 8-Me).

Target PositionRecommended SystemYield Expectation
C3 (Pyridone) Br₂ / CHCl₃ / RT>85%
C5 (Benzene) NBS / H₂SO₄ / 0°C70-80%
C5 (Benzene) TCCA / H₂SO₄ / RT>90% (Chlorination) [2]

Module 4: Advanced C-H Functionalization

Issue: "I need to attach a carbon chain, not just a halogen."

Standard Friedel-Crafts alkylation fails on quinolinones due to catalyst poisoning (Lewis acid binds to the carbonyl/nitrogen).

Solution: Use the 8-methyl group or the amide as a Directing Group (DG) .[1] Recent literature confirms that the quinoline nitrogen can direct transition metals (Pd, Rh) to activate the C8-methyl C(sp3)-H bond or the C7-H bond [3, 4].

  • For C8-Methyl Functionalization: Use Pd(OAc)₂ with a peroxide oxidant. This allows you to extend the methyl chain rather than substituting the ring.

  • For C5-Arylation: Use the 5-bromo intermediate (from Module 3) in a Suzuki-Miyaura coupling. Do not attempt direct C-H arylation of the ring without a blocking group at C3, as C3 is often more reactive toward Pd.

References

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Source: MDPI (Molecules). Context: Establishes mild nitration protocols for 8-substituted quinolines, avoiding harsh mixed acids. URL:[Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Source: Chemical Science (RSC). Context: Defines the use of TCCA/TBCA for exclusive C5-halogenation by deactivating the heterocyclic ring. URL:[Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Source: The Chemical Record (Wiley). Context: Comprehensive review on using the 8-methyl group and nitrogen for directed C-H activation. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Researcher's Guide to the Structural Characterization of 8-methyl-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis

For professionals in drug discovery and medicinal chemistry, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The quinolinone scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The quinolinone scaffold is a privileged structure in pharmacology, known for its presence in a wide array of bioactive compounds.[1] This guide provides an in-depth technical comparison of analytical methodologies for the characterization of a specific derivative, 8-methyl-2,3-dihydroquinolin-4(1H)-one.

While a published crystal structure for this exact molecule is not currently available in open-access crystallographic databases, this guide will leverage data from closely related analogs to provide a predictive framework. We will explore the gold standard of X-ray crystallography in detail and compare its definitive insights with the complementary data offered by spectroscopic techniques. This document serves as both a practical protocol and a strategic guide for researchers undertaking the synthesis and characterization of novel quinolinone derivatives.

The Synthetic Pathway: Accessing the Target Scaffold

The synthesis of dihydroquinolinones can be achieved through various established routes.[2] A common and effective method involves the intramolecular cyclization of an appropriate N-aryl-β-amino acid derivative, often accomplished via Friedel-Crafts-type reactions. For 8-methyl-2,3-dihydroquinolin-4(1H)-one, a logical synthetic approach begins with 2-methylaniline.

Experimental Protocol: Synthesis of 8-methyl-2,3-dihydroquinolin-4(1H)-one

This protocol outlines a plausible and commonly employed synthetic route.

Step 1: Michael Addition

  • To a solution of 2-methylaniline (1.0 eq) in a suitable solvent such as ethanol, add acrylic acid (1.1 eq).

  • The reaction mixture is heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC). Causality: This step forms the N-(2-methylphenyl)-β-alanine intermediate, which is the direct precursor for cyclization.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is carried forward without extensive purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • The crude N-(2-methylphenyl)-β-alanine from the previous step is added slowly to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 100-120 °C).

  • The mixture is stirred vigorously for 1-2 hours. Causality: The strong acid protonates the carboxylic acid, promoting electrophilic aromatic substitution onto the electron-rich aniline ring, thereby forming the six-membered heterocyclic ring.

  • The reaction is quenched by carefully pouring the hot mixture onto crushed ice, followed by neutralization with a base (e.g., aqueous NaOH) to a pH of ~8-9.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-methyl-2,3-dihydroquinolin-4(1H)-one.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Purification start 2-Methylaniline + Acrylic Acid reflux Reflux in Ethanol (4-6h) start->reflux intermediate Crude N-(2-methylphenyl)-β-alanine reflux->intermediate add_ppa Add to Polyphosphoric Acid (100-120°C) intermediate->add_ppa quench Quench on Ice & Neutralize add_ppa->quench filter Filter & Dry quench->filter purify Column Chromatography / Recrystallization filter->purify product Pure 8-methyl-2,3-dihydroquinolin-4(1H)-one purify->product

Caption: Synthetic workflow for 8-methyl-2,3-dihydroquinolin-4(1H)-one.

Gold Standard Analysis: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural evidence, revealing precise bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.[3] This technique is unparalleled as it generates a three-dimensional map of electron density, from which a model of the molecule can be built and refined.

Experimental Workflow: From Powder to Structure

The process, while powerful, is contingent on the successful growth of high-quality single crystals, which can often be the rate-limiting step.

  • Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent. Crystallization is induced by slow evaporation, vapor diffusion of an anti-solvent, or slow cooling. A variety of solvent systems (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) should be screened.

  • Crystal Mounting & Data Collection: A suitable single crystal (typically <0.5 mm) is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (e.g., 100 K) on a diffractometer. The cold stream minimizes thermal motion and radiation damage. The diffractometer then rotates the crystal while irradiating it with monochromatic X-rays, collecting a diffraction pattern of thousands of reflections.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to get an initial model of the atomic positions. This model is then "refined" using least-squares algorithms to best fit the experimental data, ultimately yielding the final, precise molecular structure.

G cluster_workflow X-ray Crystallography Workflow Purified_Compound Purified Compound Crystallization Crystal Growth Screening Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Data_Collection Mount & Collect Diffraction Data Single_Crystal->Data_Collection Data_Processing Determine Unit Cell & Space Group Data_Collection->Data_Processing Structure_Solution Solve Phase Problem (Initial Model) Data_Processing->Structure_Solution Structure_Refinement Refine Atomic Coordinates & Parameters Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Predictive Crystallographic Data from Quinolone Analogs

While data for the title compound is absent, we can predict its key structural parameters by examining published crystal structures of similar dihydroquinolinones and quinolinones.[4][5]

ParameterPredicted Value/Feature for 8-methyl-2,3-dihydroquinolin-4(1H)-oneRationale from Analogs
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems observed for substituted quinolinone derivatives.[4][5]
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)The absence of inherent chirality and the potential for efficient packing often lead to centrosymmetric space groups.[4]
Key Bond Lengths C4=O: ~1.23-1.26 ÅN1-C2: ~1.46-1.48 ÅN1-C8a: ~1.38-1.40 ÅThe C=O bond will have typical double bond character. The N1-C2 bond is a standard sp³ C-N single bond, while the N1-C8a bond will have partial double bond character due to conjugation with the aromatic ring.
Ring Conformation The dihydro-pyridone ring will likely adopt a distorted screw-boat or sofa conformation.The sp³ hybridized C2 and C3 atoms break the planarity seen in fully aromatic quinolones, forcing the six-membered ring into a non-planar conformation.
Intermolecular Interactions Strong N-H···O=C hydrogen bonding is expected, likely forming dimers or chains.This is the most prominent hydrogen bond donor (N-H) and acceptor (C=O) pair, which typically dominates the crystal packing in such structures.[5] Pi-stacking between aromatic rings of adjacent molecules may also be observed.

A Comparative Guide to Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, it requires a single crystal. Spectroscopic methods are indispensable for routine characterization of bulk material and for providing complementary structural information.[6]

TechniqueInformation ProvidedApplication to 8-methyl-2,3-dihydroquinolin-4(1H)-one
¹H NMR Provides information on the number, connectivity, and chemical environment of hydrogen atoms.Expected Signals: A singlet for the methyl group (~2.3 ppm), two methylene triplets for C2-H₂ and C3-H₂ (~2.8 and ~2.6 ppm), aromatic protons on the benzene ring (7-8 ppm), and a broad singlet for the N-H proton.
¹³C NMR Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).Expected Signals: A signal for the carbonyl carbon (C4) at high chemical shift (~195 ppm), signals for the aromatic carbons, two aliphatic carbons (C2, C3), and the methyl carbon (~17 ppm).[7]
IR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Key Peaks: A strong, sharp absorption for the C=O stretch (~1660-1680 cm⁻¹), and a peak for the N-H stretch (~3200-3400 cm⁻¹).[8][9]
Mass Spectrometry Determines the exact molecular weight and provides information on fragmentation patterns, confirming the molecular formula.Expected Result: A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₀H₁₁NO. Fragmentation may involve loss of CO or cleavage of the dihydro-pyridone ring.

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. True structural verification comes from the integration of complementary data, creating a self-validating system.

  • Synthesis & MS: Successful synthesis is first confirmed by Mass Spectrometry, which verifies that a compound of the correct molecular weight (161.20 g/mol ) has been formed.

  • Functional Groups & Connectivity (IR & NMR): IR confirms the presence of the key carbonyl and N-H functional groups. ¹H and ¹³C NMR then establish the carbon-hydrogen framework, confirming the connectivity of the methyl group, the ethyl bridge, and the substitution pattern on the aromatic ring.

  • Definitive 3D Structure (X-ray Crystallography): Finally, X-ray crystallography provides the unambiguous 3D structure, confirming the results from spectroscopy and revealing the precise bond lengths, angles, and solid-state packing arrangement that spectroscopy cannot provide. Any discrepancy between the techniques would signal an error in interpretation or an unexpected molecular feature, prompting further investigation.

By employing this multi-technique approach, researchers can have the highest degree of confidence in the structure and purity of 8-methyl-2,3-dihydroquinolin-4(1H)-one, a critical prerequisite for its advancement in any drug development pipeline.

References

  • ManTech Publications. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. ManTech Publications. [Link]

  • ResearchGate. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • Royal Society of Chemistry. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of 4d (a), 4e (b), 4b (c) and 4c (d) with atom labeling and thermal ellipsoids at 50% level. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structures of compound 4a and its derivative 4a'. [Link]

  • MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

  • ResearchGate. (2020). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Chemical Science International Journal. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]

  • ResearchGate. (n.d.). Structures of 2-quinolone and 4-quinolone. [Link]

  • MDPI. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

  • MDPI. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Wikipedia. (n.d.). 4-Quinolone. [Link]

  • Semantic Scholar. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]

  • ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one: A Senior Application Scientist's Protocol

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one. The following procedural guide is synthesized from safety data for structurally analogous quinoline co...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one. The following procedural guide is synthesized from safety data for structurally analogous quinoline compounds and established best practices for hazardous chemical waste management. All laboratory personnel must perform a site-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.

Introduction: The Imperative for Proper Disposal

In drug discovery and development, the quinoline scaffold is a cornerstone of many therapeutic agents.[1] However, the very bioactivity that makes these compounds valuable also necessitates a rigorous and informed approach to their handling and disposal. Improper disposal of quinoline derivatives can lead to environmental contamination and pose significant health risks.[2][3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment and Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. Lacking a specific SDS for 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one, we must extrapolate from the known hazards of its close structural analog, 8-Methyl-1,2,3,4-tetrahydroquinoline, and the broader quinoline class.

The primary causality for treating this compound as hazardous waste stems from its likely toxicological and ecotoxicological profile. The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA), mandates strict "cradle-to-grave" management of such chemicals.[4][5][6]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationFindings for 8-Methyl-1,2,3,4-tetrahydroquinoline & other QuinolinesImplication for Disposal
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[7][8]Must be handled as toxic waste; prevent ingestion and contamination of food areas.
Skin Corrosion/Irritation Causes skin irritation (Category 2).[7][8]Requires use of chemical-resistant gloves; contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[7][8]Mandates use of safety goggles; necessitates access to an emergency eyewash station.
Target Organ Toxicity May cause respiratory irritation.[7][8]Handling and weighing should occur in a well-ventilated area or chemical fume hood.
Carcinogenicity Parent quinoline is classified as a potential carcinogen (Category 1B).[9]Long-term exposure should be minimized; handle as a potential carcinogen.
Aquatic Toxicity Quinolines are often toxic or harmful to aquatic life with long-lasting effects.[2][9]Strictly prohibit sewer disposal. Must be disposed of in a way that prevents environmental release.[2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to mitigate the risks identified above. The choice of PPE is a direct consequence of the compound's hazard profile.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374).Prevents skin contact and irritation.[7]
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes and eye irritation.[7]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent respiratory irritation.[9]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system, ensuring that each step logically follows from the previous one to create a closed loop of safety and compliance.

Step 1: Waste Segregation at the Point of Generation

The principle of segregation is critical to prevent dangerous chemical reactions. Immediately upon generation, waste must be categorized and separated.

  • Unused/Expired Solid Compound: Collect in a dedicated solid hazardous waste container.

  • Contaminated Labware & Debris: This includes items like contaminated gloves, weighing paper, and absorbent pads used for cleaning minor spills. Place these in a separate, plastic-lined solid hazardous waste container.

  • Solutions of the Compound: Collect in a liquid hazardous waste container. Do not mix with other waste streams, especially strong oxidizing agents or acids, with which quinolines may react.[2]

Step 2: Proper Containerization

Waste containers must be robust, compatible with the chemical, and properly sealed to prevent leaks.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. The container must be clean and in good condition.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with an official hazardous waste tag provided by your institution's EHS department.

  • Fill Out the Label Completely: Clearly write the full chemical name: "Waste 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one." List all components and their approximate percentages if it is a solution.

  • Keep Containers Closed: Containers must remain sealed at all times except when actively adding waste.[6] This is an EPA requirement to prevent the release of volatile organic compounds.[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation until it is ready for pickup.

  • Designate an SAA: This should be a designated area within the laboratory, clearly marked and away from general traffic.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray. This prevents the spread of material in case of a container failure.

  • Monitor Fill Level: Do not overfill containers. Leave at least 10% of headspace to allow for expansion.

Step 4: Final Disposal via Authorized Channels

The final step is the transfer of waste to trained professionals for disposal in accordance with federal and local regulations.

  • Request a Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department.

  • Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[6]

  • Disposal Method: The EHS-approved vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for this type of toxic organic compound is high-temperature incineration at an approved facility.[7][11]

Prohibited Actions: Critical Safety Boundaries

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT dispose of 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one down the sink or drain.[2] This is to prevent aquatic toxicity.

  • DO NOT dispose of the solid compound or contaminated materials in the regular trash.

  • DO NOT use evaporation in a fume hood as a method of disposal for solutions.

  • DO NOT mix this waste with unknown or incompatible chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one.

G cluster_start Start: Waste Generation cluster_characterization Step 1: Characterize & Segregate cluster_containment Step 2 & 3: Contain & Store cluster_disposal Step 4: Final Disposition start Waste Containing 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one Generated solid Pure Solid or Expired Reagent start->solid Is it solid? liquid Aqueous or Organic Solution start->liquid Is it liquid? contaminated Contaminated PPE, Wipes, Glassware start->contaminated Is it debris? solid_container Collect in Labeled SOLID Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled LIQUID Hazardous Waste Container liquid->liquid_container contaminated_container Collect in Labeled SOLID (Debris) Hazardous Waste Container contaminated->contaminated_container saa Store Sealed Container in Secondary Containment within SAA solid_container->saa liquid_container->saa contaminated_container->saa ehs Request Pickup from Institutional EHS saa->ehs

Caption: Disposal workflow for 8-Methyl-1,2,3,4-tetrahydroquinolin-4-one waste streams.

References

  • U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Toxic Substances. Retrieved from [Link]

  • Loba Chemie. (2025). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774166, 8-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Summary of the Toxic Substances Control Act. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

Sources

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